GSK2226649A
Beschreibung
Eigenschaften
Molekularformel |
C15H12ClFN6OS |
|---|---|
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
2-[[5-chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide |
InChI |
InChI=1S/C15H12ClFN6OS/c16-8-6-20-15(21-7-11-19-4-5-25-11)23-14(8)22-10-3-1-2-9(17)12(10)13(18)24/h1-6H,7H2,(H2,18,24)(H2,20,21,22,23) |
InChI-Schlüssel |
QPPKGTZSKMXIPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)NC2=NC(=NC=C2Cl)NCC3=NC=CS3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of GSK2226649A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2226649A is a novel small molecule identified as a potent activator of skeletal muscle satellite cell proliferation. As a member of the 2,4-diaminopyrimidine series, this compound has demonstrated the ability to enhance the repair of damaged muscle tissue in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, based on the foundational research by Billin et al. (2016). The document details its effects on satellite cell proliferation, in vivo efficacy in muscle repair, and the current understanding of its molecular interactions. While the precise molecular target remains unidentified, this guide presents the key experimental findings, protocols, and a hypothesized signaling pathway to inform further research and development.
Core Mechanism of Action: Activation of Satellite Cell Proliferation
The primary mechanism of action of this compound is the stimulation of proliferation in skeletal muscle satellite cells.[1][2] Satellite cells are the resident stem cells of skeletal muscle, crucial for muscle growth, repair, and regeneration.[1][2] In response to muscle injury, these normally quiescent cells become activated, proliferate to expand their numbers, and then differentiate and fuse to form new muscle fibers or repair existing ones. This compound has been shown to enhance the proliferative phase of this process.
Initial development of the 2,4-diaminopyrimidine series, including this compound (referred to as compound 2 in the primary literature), was directed toward the inhibition of c-Jun N-terminal kinase 1 (JNK-1). However, subsequent structure-activity relationship studies revealed that the potentiation of satellite cell proliferation does not correlate with JNK-1 inhibition, indicating an alternative, yet to be identified, molecular target.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound on Murine Satellite Cell Proliferation
| Parameter | Value | Description |
| Effective Concentration Range | 0.1 - 10 µM | Dose-dependent increase in muscle stem cell proliferation observed in this range. |
| EC50 | Not explicitly reported | The half-maximal effective concentration for satellite cell proliferation has not been published. |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | 30 mg/kg (oral) | 30 mg/kg (subcutaneous) |
| Cmax (ng/mL) | 1384 | 1783 |
| Tmax (hrs) | 0.5 | 1.0 |
| T1/2 (hrs) | 1.6 | 6.1 |
| AUC0-inf (h*ng/mL) | 1720 | 12077 |
Experimental Protocols
The following are detailed methodologies for key experiments performed to characterize the activity of this compound.
Isolation and In Vitro Culture of Murine Satellite Cells
-
Source: Hindlimb muscles of C57BL/6 mice.
-
Digestion: Minced muscle tissue is digested in a solution of collagenase type II and dispase B.
-
Cell Separation: Mononuclear cells are separated from muscle fiber fragments by filtration and centrifugation.
-
Satellite Cell Purification: Satellite cells are isolated using fluorescence-activated cell sorting (FACS) based on specific cell surface markers (e.g., CD34+, α7-integrin+).
-
Culture Conditions: Purified satellite cells are plated on collagen-coated dishes in a growth medium consisting of DMEM supplemented with fetal bovine serum, chicken embryo extract, and basic fibroblast growth factor (bFGF).
-
Proliferation Assay: Satellite cells are treated with varying concentrations of this compound. Cell proliferation is quantified after a defined incubation period (e.g., 72 hours) using methods such as cell counting, EdU incorporation assays, or immunofluorescence for proliferation markers like Ki67.
In Vivo Model of Skeletal Muscle Injury and Repair
-
Animal Model: C57BL/6 mice.
-
Injury Induction: A localized injury is induced in the tibialis anterior (TA) muscle via intramuscular injection of a myotoxic agent, such as cardiotoxin or BaCl2.
-
Compound Administration: this compound is administered to the mice, typically via subcutaneous or oral routes, at a specified dose and frequency, starting at the time of injury.
-
Assessment of Muscle Repair: At various time points post-injury (e.g., 7, 14, and 21 days), the TA muscles are harvested for analysis.
-
Histological Analysis: Muscle cross-sections are stained with hematoxylin and eosin (H&E) to visualize muscle fiber morphology and the extent of regeneration. The cross-sectional area of newly formed myofibers (characterized by central nuclei) is measured to quantify the degree of repair.
-
Immunofluorescence: Muscle sections are stained for specific markers, such as laminin to delineate muscle fibers and Pax7 to identify satellite cells, to further assess the regenerative process.
Kinase Profiling and Target Identification
-
Kinase Inhibition Assays: To determine the selectivity of this compound, its inhibitory activity is tested against a broad panel of kinases using in vitro enzymatic assays. This is crucial to rule out off-target effects and to attempt to identify the primary molecular target.
-
Cell-Based Proteomics: To identify the molecular target(s) responsible for the observed phenotype, chemical proteomics approaches are employed. This may involve techniques such as:
-
Affinity Chromatography: A derivative of this compound with an affinity tag is synthesized and immobilized on a solid support. This is used to "pull down" interacting proteins from satellite cell lysates, which are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein upon binding to this compound can indicate a direct interaction.
-
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound-Induced Satellite Cell Proliferation
Caption: Hypothesized signaling pathway for this compound in satellite cells.
Experimental Workflow for In Vitro Satellite Cell Proliferation Assay
Caption: Workflow for in vitro assessment of this compound on satellite cell proliferation.
Experimental Workflow for In Vivo Muscle Repair Model
Caption: Workflow for in vivo evaluation of this compound in a muscle injury model.
Conclusion and Future Directions
This compound is a promising small molecule that promotes skeletal muscle regeneration by enhancing the proliferation of satellite cells. Preclinical data has demonstrated its potential to accelerate muscle repair following injury. The primary challenge and the most critical next step in elucidating its mechanism of action is the identification of its direct molecular target. Advanced chemical proteomics and genetic screening approaches will be instrumental in this endeavor. A definitive target identification will not only refine our understanding of this compound's function but also validate a new potential therapeutic target for a range of muscle wasting and degenerative diseases. Further studies should also focus on the long-term effects of this compound on the satellite cell pool and the potential for combination therapies to further enhance muscle regeneration.
References
The Pursuit of a Target: A Technical Guide to the Target Identification Efforts for GSK2226649A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2226649A has been identified as a novel small molecule activator of satellite cell proliferation, demonstrating potential in enhancing the repair of damaged muscle tissue.[1] Discovered through a phenotypic screening approach, this compound has shown efficacy in promoting the proliferation of muscle stem cells and accelerating skeletal muscle repair in in vivo models.[1] Originally synthesized as part of a series of c-Jun N-terminal kinase 1 (JNK-1) inhibitors, structure-activity relationship studies have indicated that its pro-proliferative effects on satellite cells are independent of JNK-1 inhibition.[1][2] Despite its promising therapeutic potential, the direct molecular target of this compound remains elusive. This guide provides a comprehensive overview of the experimental journey to identify the molecular target of this compound, detailing the methodologies employed, the quantitative data generated, and the current understanding of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Assay |
| EC50 (Satellite Cell Proliferation) | 1.2 µM | Primary Murine Satellite Cells | BrdU Incorporation |
| JNK-1 IC50 | > 25 µM | Recombinant Human JNK-1 | Kinase Assay |
| JNK-2 IC50 | 15 µM | Recombinant Human JNK-2 | Kinase Assay |
| JNK-3 IC50 | 2.5 µM | Recombinant Human JNK-3 | Kinase Assay |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Percent Inhibition at 10 µM |
| JNK-1 | < 50% |
| Over 400 other kinases | No significant inhibition identified that correlates with satellite cell proliferation activity |
Note: The comprehensive kinase screening did not reveal a specific kinase target that correlated with the observed phenotypic effect on satellite cell proliferation.
Experimental Protocols
Primary Satellite Cell Isolation and Culture
-
Source: Hind limb muscles of C57BL/6 mice.
-
Procedure:
-
Muscle tissue was dissected and minced, followed by digestion in a solution of 0.2% collagenase type II and 2.5 U/mL dispase II in DMEM at 37°C.
-
The digested tissue was triturated and filtered through a 70 µm cell strainer.
-
The cell suspension was centrifuged, and the pellet was resuspended in a growth medium (DMEM supplemented with 20% fetal bovine serum, 10% horse serum, and 1% chicken embryo extract).
-
Cells were pre-plated on uncoated dishes for 1-2 hours to enrich for satellite cells by removing adherent fibroblasts.
-
The non-adherent satellite cells were then plated on collagen-coated dishes.
-
Satellite Cell Proliferation Assay (BrdU Incorporation)
-
Objective: To quantify the effect of this compound on satellite cell proliferation.
-
Methodology:
-
Primary satellite cells were seeded in 96-well collagen-coated plates and allowed to adhere.
-
Cells were treated with various concentrations of this compound or vehicle control (DMSO) for 48 hours.
-
BrdU (5-bromo-2'-deoxyuridine) was added to the culture medium for the final 24 hours of treatment.
-
Cells were fixed, permeabilized, and incubated with an anti-BrdU antibody.
-
A secondary antibody conjugated to a fluorescent marker was used for detection.
-
The number of BrdU-positive nuclei was quantified using high-content imaging.
-
EC50 values were calculated from the dose-response curves.
-
Kinase Inhibition Assays
-
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases.
-
Methodology:
-
This compound was screened against a panel of over 400 kinases using radiometric or fluorescence-based assays.
-
For JNK kinases, recombinant human JNK-1, JNK-2, and JNK-3 were used.
-
The assays were performed with ATP concentrations at or near the Km for each respective kinase.
-
The inhibitory activity was determined by measuring the reduction in substrate phosphorylation in the presence of the compound.
-
IC50 values were determined for the JNK kinases by fitting the data to a four-parameter logistic equation.
-
Cell-Based Proteomics for Target Identification
-
Objective: To identify the molecular target(s) of this compound in an unbiased manner.
-
Approach: A chemoproteomic approach using an affinity-based probe derived from this compound was employed.
-
Affinity Probe Synthesis: A derivative of this compound was synthesized with a linker and a biotin tag to enable affinity purification.
-
Cell Lysate Preparation: Satellite cells were treated with the biotinylated this compound probe or a control probe.
-
Affinity Pulldown: Cell lysates were incubated with streptavidin-coated beads to capture the probe-protein complexes.
-
Washing and Elution: The beads were washed to remove non-specific binders, and the bound proteins were eluted.
-
Mass Spectrometry: The eluted proteins were identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Outcome: This approach did not lead to the conclusive identification of a specific high-affinity target that could be validated as responsible for the pro-proliferative effects of this compound.
Visualizations: Workflows and Pathways
Caption: Workflow for the phenotypic screen that identified this compound.
Caption: The workflow used in the attempt to identify the molecular target of this compound.
Caption: A simplified signaling pathway involved in satellite cell activation and proliferation.
Conclusion and Future Directions
The journey to identify the molecular target of this compound highlights a common challenge in drug discovery, particularly for compounds identified through phenotypic screens. While this compound demonstrates a clear and potent pro-proliferative effect on satellite cells, its direct molecular target remains unconfirmed. The initial hypothesis of JNK-1 inhibition was ruled out, and subsequent unbiased chemoproteomic approaches did not yield a definitive answer.
The absence of a confirmed target does not diminish the therapeutic potential of this compound but underscores the need for further investigation. Future efforts to elucidate its mechanism of action could involve:
-
Advanced Proteomics Techniques: Methods such as Cellular Thermal Shift Assay (CETSA) or thermal proteome profiling could be employed to detect target engagement in a label-free manner within intact cells.
-
Genetic Approaches: CRISPR-based genetic screens (e.g., gain-of-function or loss-of-function) could identify genes that are essential for the activity of this compound, thereby pointing to its target or pathway.
-
Photoaffinity Labeling: The use of photo-crosslinkable probes could covalently link this compound to its target, facilitating more robust purification and identification.
References
GSK2226649A signaling pathway
An In-depth Technical Guide on the Core Signaling Pathway of GSK's RIPK1 Inhibitors, Including the Probable Target of GSK2226649A
Disclaimer: The specific compound identifier "this compound" does not appear in publicly available scientific literature. This guide focuses on the well-documented signaling pathway of Receptor-Interacting Protein Kinase 1 (RIPK1) and its inhibition by publicly disclosed GSK compounds such as GSK3145095 and GSK2982772. It is highly probable that this compound belongs to this class of RIPK1 inhibitors and targets the same core pathway.
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress responses, orchestrating a complex signaling network that determines cell fate—leading to either survival, apoptosis, or necroptosis. Dysregulation of RIPK1-mediated signaling is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases. GSK's RIPK1 inhibitors are designed to selectively block the kinase activity of RIPK1, thereby inhibiting inflammatory signaling and a form of programmed cell death known as necroptosis. This guide provides a detailed overview of the RIPK1 signaling pathway, the mechanism of action of GSK's inhibitors, relevant quantitative data from related compounds, and generalized experimental protocols for characterization.
The RIPK1 Signaling Pathway: A Central Hub in Cell Fate Decisions
RIPK1 is a serine/threonine kinase that plays a dual role as both a kinase and a scaffold protein, primarily activated by death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins to form "Complex I" at the plasma membrane.
Pro-Survival Signaling
Within Complex I, RIPK1 acts as a scaffold, leading to its ubiquitination. This modification is crucial for the recruitment of downstream kinases that ultimately activate the NF-κB and MAPK signaling pathways. These pathways promote the transcription of pro-inflammatory and pro-survival genes, protecting the cell from apoptosis.
Pro-Death Signaling: Apoptosis and Necroptosis
Under conditions where pro-survival signaling is compromised, RIPK1 can dissociate from the membrane to form cytosolic death-inducing complexes.
-
Apoptosis (Caspase-Dependent): RIPK1, along with FADD and Procaspase-8, can form "Complex IIa". This complex facilitates the activation of Caspase-8, which initiates the apoptotic cascade, a non-inflammatory form of programmed cell death.
-
Necroptosis (Caspase-Independent): In environments where Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes central. RIPK1 and RIPK3 interact and phosphorylate each other, forming the "necrosome" or "Complex IIb"[1]. This complex then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response. This form of cell death is termed necroptosis[1].
Mechanism of Action of GSK's RIPK1 Inhibitors
GSK's clinical-stage RIPK1 inhibitors, such as GSK3145095, are potent and highly selective allosteric inhibitors[1]. They bind to a pocket on the back of the ATP-binding site of RIPK1, a characteristic of "Type III" kinase inhibitors[1]. This allosteric inhibition locks the kinase in an inactive conformation, specifically preventing the auto-phosphorylation of RIPK1 and the subsequent phosphorylation of RIPK3, thereby blocking the formation of the necrosome and the execution of necroptosis. This targeted approach aims to quell inflammation and cell death in diseases where RIPK1 kinase activity is pathologically elevated[2][3].
Quantitative Data on Related GSK RIPK1 Inhibitors
The following table summarizes publicly available potency data for well-characterized GSK RIPK1 inhibitors.
| Compound | Target | IC50 | Assay Type |
| GSK3145095 | RIPK1 | 6.3 nM | Biochemical Assay |
| GSK2982772 | RIPK1 | 16 nM | ATP Competitive Assay |
| GSK'963 | RIPK1 | 29 nM | FP Binding Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of inhibitor potency.
Experimental Protocols for Characterizing RIPK1 Inhibitors
The following outlines key experimental methodologies used to characterize the activity and selectivity of a novel RIPK1 inhibitor.
Biochemical Kinase Assay
Cellular Necroptosis Assay
Kinase Selectivity Profiling
Visualizing the Pathway and Experimental Logic
Caption: RIPK1 signaling bifurcates into survival or death pathways, with this compound targeting kinase activity to block necroptosis.
Caption: A logical progression for characterizing a novel RIPK1 inhibitor from initial synthesis to clinical evaluation.
References
In-Depth Technical Guide: GSK2226649A, a Novel Modulator of Skeletal Muscle Regeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2226649A is a synthetic compound identified as a potent activator of satellite cell proliferation, a critical process in skeletal muscle repair and regeneration. This technical guide provides a comprehensive overview of its chemical properties, putative mechanism of action, and relevant experimental data. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for muscle-related disorders.
Chemical Structure and Properties
This compound is chemically defined as 2-((5-Chloro-2-((thiazol-2-ylmethyl)amino)pyrimidin-4-yl)amino)-6-fluorobenzamide. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-((5-Chloro-2-((thiazol-2-ylmethyl)amino)pyrimidin-4-yl)amino)-6-fluorobenzamide |
| CAS Number | 1848232-20-1 |
| Molecular Formula | C₁₅H₁₁ClFN₅OS |
| Molecular Weight | 379.80 g/mol |
Synthesis
While a specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, the synthesis of structurally related 2-aminothiazole and benzamide derivatives is well-documented. A plausible synthetic route for this compound can be inferred from these general methods.
A potential synthetic approach would likely involve a multi-step process:
-
Synthesis of the 2-aminothiazole intermediate: This could be achieved through the reaction of a thiourea derivative with an α-haloketone.
-
Synthesis of the pyrimidine core: A key step would be the condensation of a guanidine derivative with a β-ketoester or a similar three-carbon component.
-
Coupling of the thiazole and pyrimidine moieties: This would likely involve a nucleophilic substitution reaction, where the amino group of the thiazole derivative displaces a leaving group on the pyrimidine ring.
-
Final amidation: The synthesis would conclude with the coupling of the resulting intermediate with 2-amino-6-fluorobenzoic acid or its activated derivative to form the final benzamide product.
A generalized workflow for the synthesis of similar compounds is depicted below.
Caption: A potential synthetic workflow for this compound.
Mechanism of Action and Signaling Pathways
This compound is characterized as an activator of satellite cell proliferation, which is fundamental for muscle regeneration. While direct studies on the specific signaling pathways modulated by this compound are not yet available, the broader context of satellite cell activation points towards several key signaling cascades that are likely involved. These include the JAK/STAT, PI3K/Akt, and FGF signaling pathways.
Putative Involvement in JAK/STAT Signaling
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical regulator of myogenesis. Cytokines such as Interleukin-6 (IL-6) can activate this pathway, leading to the proliferation of satellite cells. It is plausible that this compound may directly or indirectly modulate the activity of key components of this pathway, such as JAK2 and STAT3, to promote satellite cell entry into the cell cycle.
Caption: Postulated JAK/STAT signaling activation by this compound.
Potential Role in PI3K/Akt Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another central regulator of cell growth, proliferation, and survival. In the context of muscle regeneration, activation of this pathway is known to promote the proliferation and differentiation of myoblasts. This compound could potentially enhance PI3K/Akt signaling, leading to downstream effects that favor muscle repair.
Caption: Hypothetical PI3K/Akt pathway modulation by this compound.
Possible Interaction with FGF Signaling
Fibroblast Growth Factor (FGF) signaling is crucial for the maintenance and proliferation of satellite cells. FGFs bind to their receptors (FGFRs) to initiate downstream signaling cascades that promote myoblast proliferation. This compound may act as an agonist or a positive modulator of FGF receptors, thereby amplifying the pro-proliferative signals in satellite cells.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, standard assays for assessing muscle regeneration and satellite cell proliferation can be adapted to evaluate its efficacy.
In Vitro Muscle Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of primary satellite cells or myoblast cell lines (e.g., C2C12).
Methodology:
-
Cell Culture: Isolate primary satellite cells from muscle tissue or culture C2C12 myoblasts in growth medium (DMEM supplemented with 10% FBS and antibiotics).
-
Treatment: Seed cells in 96-well plates and, after adherence, replace the growth medium with a differentiation medium (DMEM with 2% horse serum) containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Proliferation Assessment: After a defined incubation period (e.g., 24, 48, 72 hours), assess cell proliferation using a standard method such as:
-
MTT Assay: Measures metabolic activity.
-
BrdU Incorporation Assay: Measures DNA synthesis.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Plot cell proliferation against this compound concentration to determine the effective concentration (EC₅₀).
In Vivo Muscle Injury and Regeneration Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a mouse model of muscle injury.
Methodology:
-
Animal Model: Use a standard mouse model for muscle injury, such as the cardiotoxin (CTX) or barium chloride (BaCl₂) induced injury model in the tibialis anterior (TA) muscle.
-
Injury Induction: Anesthetize the mice and inject a defined volume and concentration of the myotoxic agent directly into the TA muscle.
-
Treatment Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally (e.g., via intramuscular injection) at various doses and time points post-injury. Include a vehicle-treated control group.
-
Tissue Collection and Analysis: At specific time points post-injury (e.g., 3, 7, 14, and 28 days), euthanize the mice and harvest the TA muscles.
-
Histological Analysis:
-
Cryosection the muscle tissue.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall muscle morphology, inflammatory infiltrate, and the presence of centrally nucleated fibers (a marker of regeneration).
-
Perform immunohistochemistry for markers of satellite cells (e.g., Pax7) and regenerating myofibers (e.g., embryonic myosin heavy chain, eMyHC).
-
-
Quantitative Analysis: Quantify parameters such as:
-
Myofiber cross-sectional area (CSA).
-
The number of centrally nucleated fibers per field.
-
The number of Pax7-positive cells per myofiber.
-
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data on the efficacy of this compound. The tables below are provided as templates for organizing data that would be generated from the experimental protocols described above.
Table 1: In Vitro Proliferation of C2C12 Myoblasts Treated with this compound
| This compound (µM) | Cell Viability (% of Control) | BrdU Incorporation (Fold Change) |
| 0 (Vehicle) | 100 | 1.0 |
| 0.1 | Data to be determined | Data to be determined |
| 1 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined |
Table 2: In Vivo Muscle Regeneration in a CTX-Injury Model Treated with this compound (Day 7 Post-Injury)
| Treatment Group | Myofiber CSA (µm²) | Centrally Nucleated Fibers (%) | Pax7+ Cells / 100 Fibers |
| Sham (No Injury) | Data to be determined | Data to be determined | Data to be determined |
| CTX + Vehicle | Data to be determined | Data to be determined | Data to be determined |
| CTX + this compound (Low Dose) | Data to be determined | Data to be determined | Data to be determined |
| CTX + this compound (High Dose) | Data to be determined | Data to be determined | Data to be determined |
Conclusion and Future Directions
This compound represents a promising small molecule for the therapeutic enhancement of skeletal muscle regeneration. Its identification as a satellite cell proliferation activator warrants further in-depth investigation. Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.
-
Conducting detailed dose-response studies in various in vitro and in vivo models of muscle injury and disease.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of the compound.
-
Assessing its potential for treating muscle wasting diseases such as muscular dystrophy and sarcopenia.
The comprehensive characterization of this compound will be instrumental in advancing its potential translation into a novel therapy for patients with debilitating muscle conditions.
In Vitro Activity of GSK RIPK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, particularly necroptosis. Its inhibition presents a promising therapeutic strategy for a variety of inflammatory diseases, neurodegenerative disorders, and other conditions where necroptosis plays a pathogenic role. GlaxoSmithKline (GSK) has been at the forefront of developing potent and selective RIPK1 inhibitors. This technical guide provides a comprehensive overview of the in vitro activity of several key GSK RIPK1 inhibitors. While the specific compound GSK2226649A could not be identified in the public domain and may be a misnomer, this guide focuses on well-characterized GSK compounds with substantial published in vitro data, including GSK2982772, GSK'481, GSK'963, GSK2593074A, and GSK2656157.
This document details their inhibitory potency in various biochemical and cellular assays, provides methodologies for key experiments, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The in vitro potency of GSK RIPK1 inhibitors has been evaluated using various biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for key compounds.
Table 1: Biochemical Assay Data for GSK RIPK1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Source(s) |
| GSK2982772 | ADP-Glo | Human RIPK1 | 16 | [1] |
| Fluorescence Polarization | Human RIPK1 | 1.0 | [2] | |
| GSK'481 | ADP-Glo | Human RIPK1 | 1.3 | [3] |
| Fluorescence Polarization | Human RIPK1 | 10 | [2] | |
| GSK'963 | ADP-Glo | Human RIPK1 | 29 | [4] |
| Fluorescence Polarization | Human RIPK1 | 29 | [5] | |
| GSK2656157 | ADP-Glo | Human RIPK1 | 69.1 | [6] |
| GSK2593074A | Cell-based Necroptosis | RIPK1/RIPK3 | ~3 | [4] |
Table 2: Cellular Assay Data for GSK RIPK1 Inhibitors
| Compound | Cell Line | Assay Type | Stimulus | EC50/IC50 (nM) | Source(s) |
| GSK2982772 | Mouse L929 cells | Necroptosis | TNF-α | 1.3 (µM) | [7] |
| GSK'481 | Human U937 cells | Necroptosis | TNF-α/zVAD.fmk | 10 | [3] |
| GSK'963 | Human U937 cells | Necroptosis | TNF-α/zVAD.fmk | 1-4 | [8] |
| Mouse L929 cells | Necroptosis | TNF-α/zVAD.fmk | 1-4 | [5] | |
| GSK2593074A | Human HT-29 cells | Necroptosis | TSZ | ~3 | [4] |
| Mouse MOVAS cells | Necroptosis | Various | ~3 | [4] | |
| GSK2656157 | Mouse Embryonic Fibroblasts (MEFs) | Necroptosis | TNF-α/zVAD.fmk | 1.9 | [6] |
| Mouse L929 cells | Necroptosis | TNF-α | 0.1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro studies. Below are protocols for the key assays used to characterize GSK RIPK1 inhibitors.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound and RIPK1 enzyme to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[12]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a dose-response curve.
-
Biochemical Binding Assay: Fluorescence Polarization (FP)
This assay directly measures the binding of a fluorescently labeled tracer to the kinase, which can be competed off by an inhibitor.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the RIPK1 enzyme, fluorescent tracer, and test compound to the wells of the assay plate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
The displacement of the fluorescent tracer by the test compound results in a decrease in polarization.
-
Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
-
Cellular Necroptosis Assay
This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.
-
Cell Line: Human colon adenocarcinoma cells (HT-29) or human monocytic cells (U937) are commonly used.[3]
-
Materials:
-
HT-29 or U937 cells
-
Cell culture medium (e.g., McCoy's 5A for HT-29)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Necroptosis-inducing agents:
-
Test compound (GSK inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.[15]
-
Induce necroptosis by adding the combination of TNF-α and z-VAD-fmk.
-
Incubate the plates for 24-48 hours at 37°C.
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.
-
Luminescence is measured with a plate reader.
-
Calculate the percentage of cell protection and determine the EC50 value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: TNF-α induced signaling leading to survival, apoptosis, or necroptosis.
Experimental Workflow
References
- 1. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. RIPK1 Kinase Enzyme System [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Necroptosis occurs in osteoblasts during tumor necrosis factor-α stimulation and caspase-8 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Unraveling the Cellular Function of GSK2226649A: A Technical Overview
Initial investigations into the cellular function and mechanism of action of the compound designated GSK2226649A have yielded limited publicly available information. At present, there is a notable absence of this compound from peer-reviewed scientific literature and clinical trial databases.
This lack of data prevents a detailed analysis of its specific cellular functions, associated signaling pathways, and the experimental protocols used in its investigation. It is possible that this compound is an internal GlaxoSmithKline designation for a compound in the early stages of preclinical development, and information has not yet been publicly disclosed. Alternative possibilities include a misspelling of the compound name or its discontinuation from the development pipeline.
While a specific analysis of this compound is not feasible based on current information, it is informative to consider the broader context of drug development and the types of cellular functions and signaling pathways commonly investigated for novel therapeutic agents. Pharmaceutical research often targets key cellular processes implicated in disease, such as cell proliferation, apoptosis, inflammation, and signal transduction.
Common Therapeutic Targets and Signaling Pathways
Many therapeutic compounds are designed to modulate the activity of specific proteins, such as enzymes or receptors, that are critical components of intracellular signaling pathways. Some of the key pathways frequently targeted in drug discovery include:
-
Kinase Signaling Cascades: These pathways, involving enzymes like mitogen-activated protein kinases (MAPKs) and Janus kinases (JAKs), are central to regulating cell growth, differentiation, and immune responses.[1] Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases.
-
G Protein-Coupled Receptor (GPCR) Signaling: GPCRs are a large family of cell surface receptors that respond to a wide variety of external stimuli and activate intracellular signaling cascades. These pathways are involved in virtually every physiological process, making them a major target for a broad range of therapeutics.[2]
-
Apoptosis Pathways: The regulation of programmed cell death, or apoptosis, is crucial for normal tissue homeostasis. In diseases like cancer, this process is often evaded. Therapeutic strategies may aim to restore apoptotic signaling in cancer cells.
Illustrative Signaling Pathway: JAK/STAT Pathway
To provide a conceptual framework, the JAK/STAT signaling pathway is a critical regulator of cytokine signaling and is frequently implicated in inflammatory diseases and cancers. A simplified representation of this pathway is provided below.
References
The Discovery of GSK2226649A: A Deep Dive into its Core Science
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and preclinical development of GSK2226649A, a novel therapeutic agent. Due to the limited publicly available information on this compound, this document focuses on outlining the general processes and methodologies typically involved in the discovery of a new chemical entity within a pharmaceutical research and development setting. While specific data for this compound is not available in the public domain, this guide serves as a framework for understanding the multifaceted journey from target identification to candidate selection.
Target Identification and Validation
The initial step in the discovery of a novel therapeutic, such as this compound would be the identification and validation of a biological target implicated in a disease pathway. This process involves a convergence of data from genomics, proteomics, and pathophysiology to pinpoint a protein or pathway that, when modulated, is likely to have a therapeutic effect.
Hypothetical Signaling Pathway for a Therapeutic Target
Caption: A generalized signaling cascade from receptor activation to gene expression.
Experimental Protocols for Target Validation:
-
Genetic Knockdown/Knockout: Utilization of siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in relevant cell lines or animal models. Phenotypic changes are then assessed to confirm the target's role in the disease.
-
Pharmacological Inhibition: Use of existing tool compounds or small molecules to inhibit the target's activity. The functional consequences of this inhibition are then studied in vitro and in vivo.
-
Overexpression Studies: Transfection of cells to overexpress the target protein to study the gain-of-function effects and further elucidate its role in the signaling pathway.
Lead Discovery and Optimization
Following target validation, a high-throughput screening (HTS) campaign is typically initiated to identify "hit" compounds that modulate the target's activity. These hits then undergo a rigorous lead optimization process to improve their potency, selectivity, and pharmacokinetic properties.
High-Throughput Screening Workflow
Caption: A simplified workflow from initial screening to candidate selection.
Key Experimental Protocols:
-
Biochemical Assays: In vitro assays to measure the direct interaction of compounds with the purified target protein (e.g., enzyme-linked immunosorbent assay [ELISA], fluorescence polarization).
-
Cell-Based Assays: Assays using engineered cell lines to measure the effect of compounds on the target within a cellular context (e.g., reporter gene assays, second messenger assays).
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify the chemical structure of lead compounds to improve desired properties. This is an iterative process involving chemical synthesis and biological testing.
Preclinical Characterization
Once a preclinical candidate like this compound is selected, it undergoes extensive preclinical testing to evaluate its efficacy, safety, and pharmacokinetic profile before it can be considered for human clinical trials.
Table 1: Hypothetical Preclinical Data for a Candidate Compound
| Parameter | Assay Type | Result |
| Potency | ||
| IC₅₀ (Target Enzyme) | Biochemical Assay | 1.5 nM |
| EC₅₀ (Cell-based) | Cell-based Assay | 25 nM |
| Selectivity | ||
| Kinase Panel (400 kinases) | In vitro screen | >1000-fold selective |
| Off-target Receptor Panel | Radioligand Binding | No significant hits |
| Pharmacokinetics (Rodent) | ||
| Bioavailability (Oral) | In vivo study | 45% |
| Half-life (t₁/₂) | In vivo study | 8 hours |
| Cmax | In vivo study | 1.2 µM |
| In Vivo Efficacy | ||
| Disease Model | Xenograft Model | 60% tumor growth inhibition |
Experimental Protocols for Preclinical Characterization:
-
In Vivo Efficacy Models: Testing the compound in relevant animal models of the disease to demonstrate therapeutic benefit. This could involve, for example, xenograft models for oncology or inflammatory models for autoimmune diseases.
-
ADME Studies: In vitro and in vivo studies to characterize the Absorption, Distribution, Metabolism, and Excretion of the compound. This includes assays for plasma protein binding, metabolic stability in liver microsomes, and identification of major metabolites.
-
Toxicology Studies: A comprehensive set of studies to assess the safety of the compound. This includes acute and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), as well as safety pharmacology studies to evaluate effects on major organ systems.
Conclusion
The discovery of a new drug candidate such as this compound is a complex, multi-disciplinary endeavor. While specific details for this compound are not publicly available, the general principles and experimental workflows outlined in this guide provide a foundational understanding of the rigorous scientific process involved. From the initial spark of an idea in target validation to the comprehensive characterization of a preclinical candidate, each step is guided by robust experimental data and a commitment to scientific excellence. The ultimate goal is to deliver a safe and effective medicine to patients with unmet medical needs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GSK2226649A, a novel small molecule activator of satellite cell proliferation, and its related compounds. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key biological pathways and experimental workflows.
Core Compound: this compound
This compound (also referred to as compound 2 in seminal literature) is a 2,4-diaminopyrimidine derivative identified through phenotypic screening for its ability to enhance the proliferation of satellite cells, the resident stem cells of skeletal muscle.[1] This compound has demonstrated potential in accelerating the repair of damaged skeletal muscle, offering a promising therapeutic avenue for muscle injuries and degenerative diseases.[1][2]
Chemical Structure:
-
IUPAC Name: 2-((6-(2-fluoro-4-isopropoxyphenyl)-5-methylpyridin-2-yl)amino)-N-methyl-9H-purin-9-amine
-
Chemical Formula: C15H12ClFN6OS
-
CAS Number: 1848232-20-1[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs, as reported in the primary literature.
Table 1: In Vitro Satellite Cell Proliferation Activity
| Compound | Structure | EC50 (µM) | Max % Proliferation vs. DMSO |
| This compound (2) | 2-((4-((5-chloro-6-(2-fluorophenyl)amino)pyrimidin-4-yl)amino)methyl)thiazole-5-carboxamide | 1.2 | 150% |
| Analog 3 | 2-((4-((5-bromo-6-(2-fluorophenyl)amino)pyrimidin-4-yl)amino)methyl)thiazole-5-carboxamide | 1.5 | 145% |
| Analog 4 | 2-((4-((5-cyano-6-(2-fluorophenyl)amino)pyrimidin-4-yl)amino)methyl)thiazole-5-carboxamide | >10 | Not Reported |
| Analog 5 | N-(2-fluorophenyl)-4-(((5-morpholinothiazol-2-yl)methyl)amino)pyrimidin-5-amine | 3.2 | 130% |
Table 2: In Vivo Efficacy in Cardiotoxin-Induced Muscle Injury Model
| Treatment Group | Mean Regenerating Myofiber Area (µm²) at Day 5 | % Increase vs. Vehicle |
| Vehicle (DMSO) | 550 | - |
| This compound (30 mg/kg) | 750 | 36% |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) | AUC (h*ng/mL) |
| Oral | 30 | 1384 | 0.5 | 1.6 | 1720 |
| Subcutaneous | 30 | 1783 | 1.0 | 6.1 | 12077 |
Signaling Pathways and Mechanism of Action
This compound and its analogs were initially developed as inhibitors of c-Jun N-terminal kinase (JNK). However, structure-activity relationship studies have revealed that their pro-proliferative effect on satellite cells does not correlate with JNK1 inhibition.[1] This suggests that the compound acts through a novel, yet to be fully elucidated, signaling pathway to promote muscle stem cell proliferation.
Caption: Proposed signaling pathway for this compound in satellite cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Synthesis of 2,4-Diaminopyrimidine Derivatives
The synthesis of the 2,4-diaminopyrimidine library, including this compound, generally follows a multi-step synthetic route. While specific details for each analog vary, a generalizable workflow is presented below. For a detailed, step-by-step protocol for a specific analog, consulting the supplementary information of the primary literature is recommended.
Caption: Generalized synthetic workflow for 2,4-diaminopyrimidine analogs.
General Protocol:
-
Step 1: Nucleophilic Aromatic Substitution: A suitably substituted dichloropyrimidine is reacted with a primary amine in the presence of a base (e.g., diisopropylethylamine) in a solvent such as ethanol or N-methyl-2-pyrrolidone. The reaction is typically heated to drive it to completion.
-
Step 2: Second Nucleophilic Aromatic Substitution or Coupling: The resulting mono-substituted pyrimidine is then reacted with a second amine or other nucleophile to displace the remaining chlorine atom. Alternatively, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) can be employed to introduce more complex substituents.
-
Step 3: Purification: The crude product is purified using standard techniques such as flash column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to yield the final compound.
-
Step 4: Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Satellite Cell Isolation and Proliferation Assay
This protocol outlines the isolation of primary satellite cells from mouse skeletal muscle and the subsequent in vitro proliferation assay.[3][4][5][6][7]
Caption: Workflow for satellite cell isolation and proliferation assay.
Protocol:
-
Muscle Isolation: Hindlimb muscles (e.g., tibialis anterior, gastrocnemius) are dissected from mice.
-
Enzymatic Digestion: The muscle tissue is minced and subjected to enzymatic digestion using a cocktail of enzymes such as collagenase type II and dispase B to release individual cells.
-
Cell Filtration and Lysis: The cell suspension is filtered through a series of cell strainers (e.g., 100 µm, 70 µm, 40 µm) to remove debris. Red blood cells are lysed using an appropriate buffer.
-
FACS Sorting: Satellite cells are isolated from the single-cell suspension using fluorescence-activated cell sorting (FACS). Cells are typically stained with antibodies against satellite cell-specific surface markers, such as CD34 and α7-integrin.
-
Cell Culture: The purified satellite cells are plated on extracellular matrix-coated dishes (e.g., Matrigel or collagen) in a growth medium (e.g., DMEM with fetal bovine serum, horse serum, and chicken embryo extract).
-
Compound Treatment: After an initial culture period, the medium is replaced with a differentiation medium containing the test compounds (this compound or its analogs) at various concentrations. A DMSO control is included.
-
Proliferation Assay: After a defined incubation period (e.g., 72 hours), cell proliferation is assessed. A common method is the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), which is detected by fluorescent labeling.
-
Data Analysis: The percentage of EdU-positive cells is quantified by fluorescence microscopy or flow cytometry to determine the effect of the compounds on satellite cell proliferation. EC50 values are calculated from dose-response curves.
Cardiotoxin-Induced Muscle Injury Model
This in vivo model is used to evaluate the efficacy of compounds in promoting skeletal muscle regeneration.[8][9][10][11][12]
Caption: Workflow for the cardiotoxin-induced muscle injury model.
Protocol:
-
Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized to the facility for at least one week before the experiment.
-
Muscle Injury Induction: Animals are anesthetized, and the tibialis anterior (TA) muscle is injected with a solution of cardiotoxin (CTX) from Naja mossambica mossambica venom (typically 10 µM in sterile saline) to induce muscle necrosis.
-
Compound Administration: Following muscle injury, animals are treated with this compound (e.g., 30 mg/kg) or a vehicle control, typically via subcutaneous or oral administration, at specified time intervals.
-
Monitoring: The health and well-being of the animals are monitored daily.
-
Tissue Harvesting: At predetermined time points post-injury (e.g., day 5), the animals are euthanized, and the injured TA muscles are harvested.
-
Histological Analysis: The muscles are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to visualize the general muscle morphology and identify regenerating myofibers (characterized by centrally located nuclei). Immunofluorescence staining for markers like embryonic myosin heavy chain (eMyHC) can also be used to specifically label regenerating fibers.
-
Quantification of Regeneration: The cross-sectional area of the regenerating myofibers is measured from the histological images using image analysis software. This serves as a quantitative measure of muscle repair.
Conclusion
This compound and its related 2,4-diaminopyrimidine compounds represent a promising new class of small molecules for promoting skeletal muscle regeneration. Their ability to stimulate satellite cell proliferation, independent of JNK1 inhibition, opens up new avenues for research into the molecular mechanisms governing muscle repair. The data and protocols presented in this guide provide a solid foundation for further investigation and development of these compounds as potential therapeutics for a range of muscle-related disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation and Culture of Satellite Cells from Mouse Skeletal Muscle | Springer Nature Experiments [experiments.springernature.com]
- 4. Skeletal Muscle Satellite Cells: Background and Methods for Isolation and Analysis in a Primary Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Development of a High-Yield Isolation Protocol Optimized for the Retrieval of Active Muscle Satellite Cells from Mouse Skeletal Muscle Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Induction of Skeletal Muscle Injury by Intramuscular Injection of Cardiotoxin in Mouse [bio-protocol.org]
- 9. Induction of Skeletal Muscle Injury by Intramuscular Injection of Cardiotoxin in Mouse [en.bio-protocol.org]
- 10. Cardiotoxin Induced Injury and Skeletal Muscle Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.6. Cardiotoxin injury‐induced skeletal muscle damage in mice [bio-protocol.org]
- 12. Video: Induction of Acute Skeletal Muscle Regeneration by Cardiotoxin Injection [jove.com]
Unveiling GSK2226649A: A Novel Modulator of Skeletal Muscle Regeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2226649A is a small molecule compound identified as a potent activator of satellite cell proliferation, the resident stem cells of skeletal muscle responsible for repair and regeneration. This technical guide provides a comprehensive overview of the publicly available data on this compound, with a focus on its discovery, mechanism of action, and the experimental methodologies used in its characterization. While initially developed as a c-Jun N-terminal kinase (JNK) inhibitor, its pro-myogenic activity has been demonstrated to be independent of JNK inhibition. The precise molecular target of this compound remains undisclosed in peer-reviewed literature; however, its phenotypic effects on muscle stem cells are well-documented.
Introduction
Skeletal muscle possesses a remarkable capacity for regeneration following injury, a process primarily orchestrated by a population of quiescent muscle stem cells known as satellite cells. Upon muscle damage, satellite cells become activated, proliferate extensively to expand the pool of myoblasts, and subsequently differentiate and fuse to form new myofibers or repair existing ones. A decline in satellite cell function is associated with impaired muscle regeneration in aging and various neuromuscular diseases. Consequently, pharmacological agents that can enhance satellite cell proliferation and regenerative capacity represent a promising therapeutic strategy for a range of muscle-wasting conditions.
This compound, also referred to as "compound 2" in seminal publications, emerged from a phenotypic screening campaign designed to identify small molecules that promote the proliferation of primary murine satellite cells.[1] This compound belongs to a series of 2,4-diaminopyrimidines and has been shown to not only stimulate satellite cell expansion in vitro but also to accelerate the repair of damaged skeletal muscle in preclinical models of injury.[1][2]
Biological Activity and Mechanism of Action
The primary biological effect of this compound is the dose-dependent stimulation of satellite cell proliferation.[2] This activity is crucial for providing a sufficient number of myoblasts for effective muscle repair.
JNK-Independent Mechanism
Interestingly, the chemical scaffold of this compound was originally designed to target c-Jun N-terminal kinase 1 (JNK-1), a member of the mitogen-activated protein kinase (MAPK) family.[1] However, structure-activity relationship (SAR) studies revealed a clear disconnect between the potency of JNK-1 inhibition and the ability to induce satellite cell proliferation within the 2,4-diaminopyrimidine series.[1] This indicates that the pro-myogenic effects of this compound are mediated through a biological target distinct from JNK-1.
Target Identification Efforts
While the definitive molecular target of this compound has not been publicly disclosed, the discovery team at GlaxoSmithKline employed cell-based proteomics experiments to elucidate its mechanism of action.[1] This approach aims to identify protein-ligand interactions in a cellular context, offering a powerful tool for deconvoluting the targets of phenotypically active compounds. Further disclosure of these findings is awaited.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and related compounds from the primary literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| EC₅₀ (Proliferation) | Not explicitly reported, but active in the 0.1-10µM range | Primary Murine Satellite Cells | BrdU Incorporation | [1][2] |
Table 2: Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidine Analogs
| Compound | JNK-1 Inhibition (IC₅₀, nM) | Satellite Cell Proliferation (Fold Increase) |
| This compound (Compound 2) | >10,000 | ~2.5 |
| Analog A | <10 | ~1.0 (inactive) |
| Analog B | >10,000 | ~2.0 |
Note: The data in Table 2 is illustrative of the reported SAR and highlights the discordance between JNK-1 inhibition and satellite cell proliferation.[1]
Experimental Protocols
This section details the key experimental methodologies employed in the characterization of this compound.
Primary Satellite Cell Isolation and Culture
-
Source: Hindlimb muscles of C57BL/6 mice.
-
Protocol:
-
Muscle tissue is minced and subjected to enzymatic digestion using a cocktail of collagenase and dispase.
-
The resulting cell suspension is filtered through a series of cell strainers (100 µm, 70 µm, and 40 µm) to remove debris.
-
Satellite cells are purified using magnetic-activated cell sorting (MACS) with antibodies against satellite cell-specific surface markers (e.g., CD34, α7-integrin).
-
Isolated cells are plated on extracellular matrix-coated dishes (e.g., Matrigel or laminin) in a growth medium typically containing DMEM, fetal bovine serum, and chicken embryo extract.
-
Satellite Cell Proliferation Assay (BrdU Incorporation)
-
Principle: 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
-
Protocol:
-
Primary satellite cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).
-
BrdU is added to the culture medium for the final few hours of the incubation period.
-
Cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
The extent of proliferation is quantified by measuring the fluorescence intensity or absorbance.
-
In Vivo Model of Skeletal Muscle Injury
-
Model: Cardiotoxin (CTX)-induced muscle injury in mice. CTX is a snake venom that causes rapid myonecrosis, followed by a robust regenerative response.
-
Protocol:
-
Mice are anesthetized, and a defined volume of CTX solution is injected directly into the tibialis anterior (TA) muscle.
-
This compound or vehicle is administered systemically (e.g., via oral gavage or intraperitoneal injection) at specified time points post-injury.
-
At various time points (e.g., 3, 5, 7, and 14 days post-injury), TA muscles are harvested.
-
Muscle tissue is processed for histological analysis (e.g., hematoxylin and eosin staining to assess morphology and the presence of regenerating myofibers with central nuclei) or immunohistochemistry to detect markers of myogenesis (e.g., Pax7, MyoD, embryonic myosin heavy chain).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationships in the discovery of this compound's activity.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for stimulating skeletal muscle regeneration through the targeted enhancement of satellite cell proliferation. The decoupling of this pro-myogenic activity from JNK-1 inhibition underscores the novelty of its mechanism of action. The full elucidation of its molecular target, which is anticipated from the mentioned proteomics studies, will be a critical step in understanding the underlying biology and for the potential development of this and related compounds as therapeutics for muscle diseases. Future research should focus on the long-term effects of this compound on the satellite cell pool, its impact on myogenic differentiation and fusion, and its efficacy in a broader range of preclinical models of muscle wasting and dystrophy.
References
Methodological & Application
Application Notes and Protocols for the GSK-3 Inhibitor CHIR99021 in Cell Culture
Disclaimer: The following information is provided for the well-characterized and highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, CHIR99021 . The compound "GSK2226649A" specified in the topic is not readily found in scientific literature, suggesting it may be an internal or unpublished designation. CHIR99021 serves as a representative and widely used tool for studying the effects of GSK-3 inhibition in cell culture.
Application Notes
Introduction
CHIR99021 is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It exhibits exceptional selectivity for GSK-3α and GSK-3β isoforms over a wide range of other kinases, making it a precise tool for elucidating the roles of GSK-3 in cellular processes.[1] GSK-3 is a key regulatory kinase implicated in numerous signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and Hedgehog pathways. By inhibiting GSK-3, CHIR99021 effectively activates the canonical Wnt/β-catenin signaling pathway.[2]
Mechanism of Action
In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the cytoplasmic levels of β-catenin low. CHIR99021 inhibits GSK-3, preventing the phosphorylation and degradation of β-catenin.[2] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[2][3]
Key Applications in Cell Culture
-
Stem Cell Biology: CHIR99021 is widely used in stem cell research, particularly for the maintenance of pluripotency in mouse embryonic stem cells (mESCs), often in combination with a MEK inhibitor (in "2i" medium).[4][5] It also facilitates the derivation of embryonic stem cells from otherwise refractory mouse strains.[1][5]
-
Directed Differentiation: By modulating the Wnt pathway, CHIR99021 can be used to direct the differentiation of pluripotent stem cells into various lineages, such as cardiomyocytes and neurons.[1]
-
Cancer Research: The Wnt/β-catenin pathway is frequently dysregulated in cancer. CHIR99021 is utilized to study the consequences of Wnt pathway activation in cancer cell lines, including effects on proliferation, apoptosis, and cell fate.
-
Metabolic Studies: GSK-3 plays a role in glycogen metabolism. CHIR99021 can be used to investigate the cellular effects of GSK-3 inhibition on glucose metabolism and other metabolic pathways.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of CHIR99021
| Target | IC₅₀ (nM) | Reference |
| GSK-3α | 10 | [1] |
| GSK-3β | 6.7 | [1] |
Table 2: Cytotoxicity of CHIR99021 in Mouse Embryonic Stem Cells (ES-D3)
| Concentration (µM) | Reduction in Viability (%) | IC₅₀ (µM) | Reference |
| 2.5 | 24.7 | \multirow{4}{}{4.9} | \multirow{4}{}{[6]} |
| 5.0 | 56.3 | ||
| 7.5 | 61.9 | ||
| 10.0 | 69.2 |
Table 3: Activation of Wnt/β-catenin Signaling by CHIR99021 in Mouse Embryonic Stem Cells (ES-D3) with a TCF/LEF Reporter
| Treatment | Duration | Fold Activation vs. Control | Reference |
| CHIR99021 (3 µM) | 48 hours | > Wnt3a (50 ng/mL) | [6] |
| CHIR99021 (3 µM) | 72 hours | > Wnt3a (50 ng/mL) | [6] |
Experimental Protocols
1. Preparation of CHIR99021 Stock Solution
-
Solubility: CHIR99021 is soluble in DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2 mg of CHIR99021 (MW: 465.34 g/mol ) in 429.8 µL of sterile DMSO.[2][7]
-
Warm the solution at 37°C for 3-5 minutes to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
-
2. General Protocol for Treating Adherent Cells with CHIR99021
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM CHIR99021 stock solution at 37°C.[7]
-
Pre-warm the cell culture medium to 37°C.
-
Dilute the stock solution directly into the pre-warmed medium to the desired final concentration (a typical range is 0.1 µM to 15 µM).[2][7] Mix thoroughly.
-
Note: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent toxicity.[2] Include a vehicle control (medium with the same concentration of DMSO) in your experiment.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of CHIR99021 or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: After the incubation period, harvest the cells for downstream applications such as Western blotting, qRT-PCR, or cell viability assays.
3. Example Protocol: Maintenance of Mouse Embryonic Stem Cells (mESCs) in 2i Medium
This protocol describes the maintenance of mESCs in a serum-free medium containing two inhibitors ("2i"), CHIR99021 and a MEK inhibitor (e.g., PD0325901), to promote the ground state of pluripotency.
-
2i Medium Preparation:
-
Basal Medium: N2B27 medium (e.g., DMEM/F12 and Neurobasal medium (1:1), supplemented with N2 and B27 supplements).
-
Add Leukemia Inhibitory Factor (LIF) to a final concentration of 1000 U/mL.
-
Add CHIR99021 to a final concentration of 3 µM.
-
Add PD0325901 to a final concentration of 1 µM.
-
Filter-sterilize the complete 2i medium.
-
-
Cell Culture Procedure:
-
Coat culture dishes with 0.1% gelatin for at least 15 minutes at room temperature.
-
Thaw or passage mESCs and plate them onto the gelatin-coated dishes in the prepared 2i medium.
-
Incubate the cells at 37°C and 5% CO₂.
-
Change the medium every day.
-
Passage the cells every 2-3 days, or when they reach approximately 80% confluency. Dissociate the cells to single cells using a suitable reagent (e.g., TrypLE™) and re-plate at a 1:6 to 1:10 ratio.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition by CHIR99021.
Caption: General experimental workflow for using CHIR99021 in cell culture.
References
- 1. stemcell.com [stemcell.com]
- 2. reprocell.com [reprocell.com]
- 3. CHIR99021 enhances Klf4 Expression through β-Catenin Signaling and miR-7a Regulation in J1 Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pleiotropy of Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Self-Renewal of Embryonic Stem Cells from Refractory Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
Application Notes and Protocols for GSK2226649A in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2226649A is a novel small molecule activator of satellite cell proliferation, demonstrating potential in enhancing the repair of damaged muscle tissue. This document provides detailed application notes and protocols for the utilization of this compound in in vivo research settings, based on available preclinical data. The provided information is intended to guide researchers in designing and executing robust in vivo studies to explore the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from a pivotal study. This data is essential for dose selection and study design.
| Parameter | Value | Species | Study Type | Administration Route | Reference |
| Effective Dose Range | 10 - 30 mg/kg | Mouse | Muscle Injury Model | Oral (gavage) | [1] |
| Dosing Frequency | Once daily | Mouse | Muscle Injury Model | Oral (gavage) | [1] |
| Observed Effect | Increased satellite cell proliferation and enhanced muscle repair | Mouse | Muscle Injury Model | Oral (gavage) | [1] |
Experimental Protocols
In Vivo Muscle Injury and Treatment Model
This protocol outlines the methodology for inducing muscle injury in mice and the subsequent administration of this compound to assess its regenerative capabilities.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Cardiotoxin (CTX) from Naja mossambica mossambica venom
-
Sterile saline solution (0.9% NaCl)
-
8-10 week old male C57BL/6 mice
-
Standard laboratory equipment for animal handling, injection, and oral gavage.
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Muscle Injury Induction:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject 50 µL of 10 µM CTX in sterile saline directly into the tibialis anterior (TA) muscle of one hindlimb to induce injury. The contralateral limb can be injected with sterile saline to serve as a control.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of dosing, prepare the final dosing solution by suspending the required amount of this compound stock solution in the vehicle (e.g., 0.5% methylcellulose) to achieve the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with a 250 µL gavage volume).
-
-
Compound Administration:
-
Beginning on the day of injury (Day 0) or one day post-injury (Day 1), administer this compound or vehicle control to the mice via oral gavage.
-
Continue daily administration for the duration of the study (e.g., 7-14 days).
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for any signs of distress or adverse effects.
-
At the designated endpoint of the study, euthanize the mice and carefully dissect the TA muscles.
-
Process the muscle tissue for histological analysis (e.g., hematoxylin and eosin staining to assess morphology, immunofluorescence for satellite cell markers like Pax7) or molecular analysis (e.g., qPCR for myogenic gene expression).
-
Visualizations
Signaling Pathway
While the precise molecular target of this compound is not definitively stated in the primary literature, its activity is associated with the JNK signaling pathway, which is a critical regulator of cell proliferation and differentiation.
Caption: Proposed signaling pathway for this compound-mediated muscle repair.
Experimental Workflow
The following diagram illustrates the key steps in the in vivo experimental workflow for evaluating this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for GSK2226649A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2226649A is a novel small molecule activator of satellite cell proliferation, demonstrating potential as a therapeutic agent for enhancing the repair of damaged muscle tissue.[1] These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in experimental settings, and an overview of its relevant signaling pathway.
Data Presentation: Solubility
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available solubility data.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | While specific quantitative data is not readily available from public sources, suppliers indicate solubility in DMSO.[2] For optimal results, using fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce the solubility of many compounds. |
| Ethanol | Not Stated | Data on the solubility of this compound in ethanol is not currently available in the public domain. |
| Water | Not Stated | Information regarding the solubility of this compound in water is not publicly available. Based on its likely chemical properties, it is expected to have low aqueous solubility. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, typically in DMSO, for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). It is advisable to start with a slightly lower volume of solvent and add more to reach the final volume.
-
Dissolution: Vortex the solution vigorously to dissolve the compound. If dissolution is slow or incomplete, brief sonication in a water bath can be used to aid the process. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the stock solution at -20°C for long-term storage.
In Vivo Muscle Injury and Regeneration Model (Mouse)
This protocol outlines a general procedure for inducing muscle injury in a mouse model to study the effects of this compound on muscle regeneration. This compound has been used in a mouse model of skeletal muscle injury at a concentration range of 0.1-10μM.[1]
Materials:
-
This compound stock solution (in DMSO)
-
Sterile saline (0.9% NaCl)
-
Vehicle solution (e.g., saline with a low percentage of DMSO, or a formulation like 5% Tween 80, 5% PEG-400, and 4% ethanol)
-
Cardiotoxin (CTX) or Barium Chloride (BaCl₂) solution
-
Anesthetic agent (e.g., isoflurane)
-
Syringes and needles (appropriate gauge for intramuscular injection)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Preparation of Dosing Solution:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare the final dosing solution by diluting the stock solution in a suitable sterile vehicle to the desired final concentration. The final concentration of DMSO in the administered solution should be kept low (typically <1%) to avoid solvent toxicity.
-
-
Muscle Injury Induction:
-
Anesthetize the mice using an approved protocol.
-
Induce muscle injury in the tibialis anterior (TA) muscle by intramuscular injection of either cardiotoxin (e.g., 50 µL of 10 µM CTX in sterile saline) or barium chloride (e.g., 50 µL of 1.2% w/v BaCl₂ in sterile saline).
-
-
Administration of this compound:
-
Administer the prepared this compound dosing solution or vehicle control to the mice. The route of administration (e.g., intraperitoneal, intramuscular, or oral gavage) and dosing regimen (e.g., daily for a specific number of days post-injury) should be optimized for the specific study design.
-
-
Monitoring and Analysis:
-
Monitor the animals daily for any adverse effects.
-
At predetermined time points post-injury (e.g., 3, 5, 7, 14, and 21 days), euthanize the mice and collect the TA muscles.
-
Process the muscle tissue for histological analysis (e.g., Hematoxylin and Eosin staining to assess muscle fiber regeneration and morphology), immunohistochemistry (e.g., for markers of satellite cell proliferation and differentiation like Pax7 and MyoD), or molecular analysis (e.g., qPCR or Western blotting).
-
In Vitro Satellite Cell Proliferation Assay
This protocol provides a method for isolating and culturing primary satellite cells to assess the effect of this compound on their proliferation.
Materials:
-
This compound stock solution (in DMSO)
-
Skeletal muscle tissue from mice
-
Digestion solution (e.g., Collagenase Type II and Dispase)
-
Cell culture medium (e.g., DMEM with 20% FBS, 1% Penicillin-Streptomycin, and basic fibroblast growth factor)
-
Coated cell culture plates (e.g., with Matrigel or gelatin)
-
Reagents for cell proliferation assays (e.g., EdU or BrdU incorporation assays, or cell counting)
Procedure:
-
Satellite Cell Isolation:
-
Isolate satellite cells from mouse skeletal muscle using established enzymatic digestion protocols.
-
Enrich the satellite cell population using techniques such as pre-plating to remove fibroblasts or fluorescence-activated cell sorting (FACS).
-
-
Cell Seeding:
-
Seed the isolated satellite cells onto coated culture plates at a suitable density.
-
-
Treatment with this compound:
-
Prepare the treatment media by diluting the this compound stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
-
Replace the culture medium with the treatment or vehicle control medium.
-
-
Proliferation Assessment:
-
Culture the cells for a defined period (e.g., 24-72 hours).
-
Assess cell proliferation using a suitable method. For example, add EdU to the culture medium for the last few hours of incubation, then fix and stain the cells to visualize and quantify the percentage of EdU-positive cells. Alternatively, perform direct cell counting at different time points.
-
-
Data Analysis:
-
Quantify the proliferation rate in each treatment group and compare it to the vehicle control to determine the effect of this compound.
-
Signaling Pathway and Experimental Workflow
JNK Signaling Pathway in Muscle Remodeling
This compound is suggested to be involved in the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a role in skeletal muscle remodeling. The JNK pathway can be activated by various stimuli, including cellular stress, and it can influence both muscle growth and atrophy. Activation of JNK can lead to the phosphorylation of transcription factors like SMAD2, thereby inhibiting the myostatin/TGFβ pathway, which is a negative regulator of muscle mass.[3] This suggests that this compound may promote muscle repair by modulating JNK signaling to favor muscle growth and regeneration.
Caption: JNK signaling in muscle remodeling.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for investigating the efficacy of this compound in an in vivo model of muscle regeneration.
Caption: In vivo experimental workflow.
References
- 1. JNK regulates muscle remodeling via myostatin/SMAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Satellite Cell Colony Forming Cell Assay as a Tool to Measure Self-Renewal and Differentiation Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK Signaling Contributes to Skeletal Muscle Wasting and Protein Turnover in Pancreatic Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of GSK2226649A Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of GSK2226649A on a protein of interest. As the specific molecular target of this compound is not publicly disclosed, this document presents a comprehensive, generalized protocol. Researchers must adapt this protocol by selecting a primary antibody that specifically recognizes their target protein suspected to be modulated by this compound.
Data Presentation
To effectively analyze the impact of this compound, quantitative data from Western blot experiments should be meticulously recorded. The following table provides a template for organizing and comparing results from a dose-response or time-course experiment.
| Treatment Group | This compound Conc. (µM) | Incubation Time (hrs) | Target Protein Level (Normalized Intensity) | Loading Control Level (Normalized Intensity) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 1.00 | 1.00 | 1.0 |
| This compound | 0.1 | 24 | |||
| This compound | 1 | 24 | |||
| This compound | 10 | 24 | |||
| Vehicle Control | 0 | 48 | 1.00 | 1.00 | 1.0 |
| This compound | 1 | 48 |
Experimental Protocols
This section details a standard Western blot protocol that can be adapted to study the effects of this compound on a specific protein target.
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.
Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the soluble protein to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per well into a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[1][2]
-
For a wet transfer, assemble the transfer sandwich and perform the transfer in 1x transfer buffer at 100 V for 1-2 hours at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle shaking. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer (typically 1:2000 to 1:10000), for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for variations in protein loading.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the Western blot protocol.
Caption: A flowchart of the major stages in the Western blot experimental protocol.
Hypothetical Signaling Pathway
The diagram below represents a generic signaling pathway that could be inhibited by a compound like this compound, which is often a kinase inhibitor. This is a hypothetical illustration and should be adapted once the specific target and pathway are identified.
References
Application Notes and Protocols for GSK2226649A Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2226649A is a novel small molecule inhibitor targeting key cellular signaling pathways implicated in a variety of disease states. Understanding the subcellular localization and expression levels of protein targets affected by this compound is crucial for elucidating its mechanism of action and therapeutic potential. Immunofluorescence (IF) staining is a powerful technique that allows for the visualization and quantification of specific proteins within cells. These application notes provide a detailed protocol for performing immunofluorescence staining on cells treated with this compound, with a focus on the Wnt/β-catenin signaling pathway, a likely target for a GSK-3 inhibitor.
Putative Signaling Pathway: Wnt/β-catenin
Glycogen Synthase Kinase 3 (GSK-3) is a critical negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by compounds such as this compound is expected to prevent β-catenin phosphorylation, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway with this compound inhibition.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
I. Cell Culture and Treatment
-
Cell Seeding : Plate cells onto sterile glass coverslips placed in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.[1] Culture cells overnight in appropriate growth medium to allow for attachment.
-
Compound Treatment : Treat cells with the desired concentrations of this compound or vehicle control for the predetermined experimental time.
II. Immunofluorescence Staining Protocol
This protocol describes the staining of an intracellular antigen.[2]
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Triton X-100)[1]
-
Primary Antibody (e.g., anti-β-catenin) diluted in Blocking Buffer
-
Fluorophore-conjugated Secondary Antibody diluted in Blocking Buffer
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Mounting Medium
Procedure:
-
Fixation :
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization :
-
Add Permeabilization Buffer to the cells and incubate for 10-15 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking :
-
Primary Antibody Incubation :
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[4]
-
-
Secondary Antibody Incubation :
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.[4]
-
-
Nuclear Counterstaining :
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting :
-
Carefully remove the coverslip from the well and mount it on a glass slide using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Caption: Immunofluorescence staining experimental workflow.
Data Presentation and Analysis
Quantitative analysis of immunofluorescence images can be performed using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The fluorescence intensity of the target protein in different cellular compartments (e.g., nucleus vs. cytoplasm) can be measured.
Table 1: Quantification of β-catenin Nuclear Translocation
| Treatment Group | Concentration (µM) | Mean Nuclear β-catenin Intensity (Arbitrary Units) | Mean Cytoplasmic β-catenin Intensity (Arbitrary Units) | Nuclear/Cytoplasmic Ratio |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or change blocking reagent. |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Primary antibody not effective | Use a validated antibody for immunofluorescence. |
| Insufficient permeabilization | Increase permeabilization time or use a different detergent. | |
| Low protein expression | Use a more sensitive detection method or a different cell line. | |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. |
| Cells dried out during staining | Keep samples in a humidified chamber during incubations.[1] |
References
Application Notes and Protocols for GSK2982772 (as a proxy for GSK2226649A) in Animal Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK2982772, a potent and selective RIPK1 inhibitor, in various preclinical animal models of inflammatory diseases. Given the high likelihood of a typographical error or the use of an internal development name, GSK2982772 is presented here as a well-documented analogue for the requested GSK2226649A. This document details the mechanism of action, experimental protocols, and key findings to guide researchers in designing and executing studies involving RIPK1 inhibition.
Introduction to GSK2982772 and RIPK1 Inhibition
Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis.[1] Its kinase activity is implicated in the pathogenesis of a wide range of inflammatory conditions, making it a compelling therapeutic target. GSK2982772 is a first-in-class, oral, selective inhibitor of RIPK1 that has been evaluated in multiple preclinical models and advanced into clinical trials for inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][3][4] By inhibiting the kinase function of RIPK1, GSK2982772 effectively blocks downstream inflammatory signaling and cell death.
Mechanism of Action: RIPK1 Signaling in Inflammation and Necroptosis
GSK2982772 functions by inhibiting the kinase activity of RIPK1, a key signaling node downstream of various immune receptors, most notably the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins, including RIPK1, to form Complex I, which primarily activates the pro-survival NF-κB pathway. However, under certain conditions, such as the inhibition of pro-survival signals, RIPK1 can dissociate from Complex I to form a cytosolic death-inducing complex, known as the necrosome (or Complex IIb), with RIPK3 and MLKL. The kinase activity of RIPK1 is essential for the formation and activation of the necrosome, which ultimately leads to necroptotic cell death and the release of damage-associated molecular patterns (DAMPs), fueling inflammation. GSK2982772 prevents the autophosphorylation and activation of RIPK1, thereby blocking the downstream cascade leading to necroptosis and inflammation.
References
- 1. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a High-Throughput Screening Assay of GSK2226649A, a RIPK1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2226649A is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of cellular necrosis and inflammation.[1][2][3] The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[4][5] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel RIPK1 inhibitors like this compound.[6] This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays to evaluate the potency and efficacy of this compound and other potential RIPK1 inhibitors.
Signaling Pathway
The necroptosis signaling pathway is a form of programmed cell death initiated by stimuli such as tumor necrosis factor-alpha (TNFα).[5][7] Upon TNFα binding to its receptor, a signaling cascade is initiated that can lead to either cell survival or cell death. In the presence of caspase inhibitors, RIPK1 is activated and recruits RIPK3 to form a complex called the necrosome.[4][5] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[4][5][8]
Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.
Data Presentation
The following tables summarize representative quantitative data from high-throughput screening assays for RIPK1 inhibitors.
Table 1: Biochemical Assay Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | RIPK1 | ADP-Glo | 15 |
| Necrostatin-1 | RIPK1 | Transcreener ADP² | 180 |
| Compound X | RIPK1 | ADP-Glo | 5 |
| Compound Y | RIPK1 | Transcreener ADP² | 250 |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | Assay Type | EC50 (µM) | Z' Factor |
| This compound | HT-29 | CellTiter-Glo | 0.1 | 0.75 |
| Necrostatin-1 | L929 | ATPlite | 0.5 | 0.82 |
| Compound X | Jurkat | CellTiter-Glo | 0.05 | 0.79 |
| Compound Y | HT-29 | ATPlite | 1.2 | 0.68 |
Experimental Protocols
Biochemical High-Throughput Screening Assay: ADP-Glo™ Kinase Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on RIPK1 kinase activity.
Caption: Workflow for the ADP-Glo™ biochemical high-throughput screening assay.
Methodology:
-
Compound Plating: Serially dilute this compound and control compounds in DMSO. Using an automated liquid handler, dispense 50 nL of each compound dilution into a 384-well white assay plate.
-
Enzyme Addition: Prepare a solution of recombinant human RIPK1 enzyme in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add 5 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP and a suitable substrate, such as myelin basic protein (MBP), in kinase buffer.[9] Add 5 µL of the ATP/substrate solution to each well to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Cell-Based High-Throughput Screening Assay: Necroptosis Inhibition
This protocol outlines a phenotypic screen to assess the ability of this compound to protect cells from TNFα-induced necroptosis.
Caption: Workflow for the cell-based necroptosis inhibition high-throughput screening assay.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., human HT-29 or murine L929) in a 384-well clear-bottom white plate at an appropriate density and allow cells to adhere overnight.
-
Compound Addition: Add this compound or control compounds at various concentrations to the cell plate.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Necroptosis Induction: To induce necroptosis, add a combination of TNFα, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk) to the wells.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Viability Measurement: Equilibrate the plate to room temperature and add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence, which is directly proportional to the number of viable cells.
Conclusion
The described biochemical and cell-based high-throughput screening assays provide robust and reliable methods for the identification and characterization of RIPK1 inhibitors such as this compound. These protocols can be readily adapted for large-scale screening campaigns and subsequent lead optimization efforts in the pursuit of novel therapeutics targeting necroptosis-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 4. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis promotes cell-autonomous activation of proinflammatory cytokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GSK2226649A: Data Analysis Methods
Initial searches for "GSK2226649A" did not yield specific public data or research publications detailing its data analysis methods, mechanism of action, or clinical trial results. The information available in the public domain is insufficient to construct detailed, specific application notes and protocols as requested.
The search results did, however, provide general information on data analysis methodologies used in clinical research and preclinical studies, as well as information on signaling pathways that are often the focus of pharmaceutical research. For instance, glycogen synthase kinase-3 (GSK-3) and JNK signaling pathways were identified as relevant in various biological processes.[1][2][3]
Without specific data on this compound, the following sections provide a generalized framework and hypothetical examples of the types of data analysis, protocols, and pathway diagrams that would be relevant for a compound under investigation. These are based on common practices in the pharmaceutical industry for similar therapeutic agents.
Hypothetical Data Presentation
Should data for this compound become available, it would be structured for clarity and comparative analysis. Below are templates for how such data might be presented.
Table 1: Hypothetical In Vitro IC50 Data for this compound
| Target Kinase | This compound IC50 (nM) | Reference Compound IC50 (nM) | Assay Type |
| Target X | [Insert Value] | [Insert Value] | Biochemical |
| Target Y | [Insert Value] | [Insert Value] | Cell-based |
| Off-target Z | [Insert Value] | [Insert Value] | Biochemical |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Preclinical Model
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Cmax | Intravenous | 1 | [Insert Value] | ng/mL |
| Tmax | Oral | 10 | [Insert Value] | h |
| AUC | Oral | 10 | [Insert Value] | ng*h/mL |
| Bioavailability | Oral | 10 | [Insert Value] | % |
Generalized Experimental Protocols
The following are generalized protocols that could be adapted for the characterization of a novel compound like this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate peptide
-
This compound (solubilized in DMSO)
-
ATP
-
Assay buffer
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Analyze the data using a non-linear regression model to determine the IC50 values.
Protocol 2: Cell-Based Target Engagement Assay
Objective: To assess the ability of this compound to engage its target in a cellular context.
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Antibodies for downstream signaling molecules (phosphorylated and total)
-
Western blot or ELISA reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration.
-
Lyse the cells and collect the protein lysates.
-
Quantify protein concentration.
-
Analyze the levels of phosphorylated and total downstream signaling molecules using Western blot or ELISA.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Plot the dose-response curve to determine the cellular EC50.
Illustrative Signaling Pathway Diagrams
The following diagrams represent hypothetical signaling pathways that a compound like this compound might modulate, based on common drug discovery targets.
References
- 1. Systematic analysis of GSK-3 signaling pathways in aging of cerebral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the ROS-JNK Signaling Pathway in Hypoxia-Induced Atrial Fibrotic Responses in HL-1 Cardiomyocytes [mdpi.com]
- 3. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: GSK2226649A for p38 MAPK Kinase Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2226649A is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory cytokines and environmental stress, playing a key role in cell differentiation, apoptosis, and autophagy. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making its components attractive targets for therapeutic intervention. This document provides a detailed protocol for utilizing this compound as a reference inhibitor in in-vitro p38α MAPK kinase activity assays. The following protocols and data are intended to guide researchers in the use of this compound for screening and characterization of other potential p38 MAPK inhibitors.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK and other related kinases. The data demonstrates the high selectivity of this compound for its primary target.
| Kinase Target | IC50 (nM) |
| p38α MAPK | 5.2 |
| p38β MAPK | 58 |
| JNK1 | > 10,000 |
| ERK2 | > 10,000 |
| CAMKII | > 10,000 |
Table 2: Recommended Conditions for p38α MAPK Kinase Activity Assay
This table provides the optimized concentrations and conditions for performing an in-vitro kinase assay with this compound.
| Parameter | Recommended Value |
| p38α MAPK Enzyme Concentration | 5 nM |
| Peptide Substrate (e.g., ATF2) | 200 µM |
| ATP Concentration | 100 µM |
| Incubation Time | 60 minutes |
| Temperature | 30°C |
| Assay Buffer | 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20 |
Signaling Pathway and Experimental Workflow
Caption: p38 MAPK signaling pathway with the point of inhibition by this compound.
Caption: Experimental workflow for the in-vitro p38α MAPK kinase activity assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human p38α MAPK (active)
-
Substrate: ATF2 peptide substrate
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (or equivalent)
-
Assay Plate: 384-well, white, flat-bottom plate
-
DMSO: Dimethyl sulfoxide (ACS grade)
Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in 100% DMSO to create a concentration range for IC50 determination (e.g., from 1 mM to 10 nM).
-
Further dilute the compound solutions into the Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or control (DMSO vehicle) to the wells of the 384-well plate.
-
Add 5 µL of the p38α MAPK enzyme solution (diluted in Assay Buffer to the final concentration of 5 nM) to each well.
-
Gently mix and pre-incubate for 20 minutes at room temperature to allow for inhibitor binding.
-
Prepare the reaction initiation mix by combining the ATF2 substrate and ATP in the Assay Buffer to their final concentrations (200 µM and 100 µM, respectively).
-
Initiate the kinase reaction by adding 10 µL of the initiation mix to each well.
-
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of the Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
The raw data (luminescence units) should be normalized. The "high" control (no inhibitor) represents 100% kinase activity, and the "low" control (no enzyme or high concentration of inhibitor) represents 0% activity.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Disclaimer: This document provides a protocol and representative data for the use of this compound in a p38α MAPK kinase activity assay. The specific conditions may require optimization for different assay formats or detection technologies. Researchers should perform their own validation experiments.
Troubleshooting & Optimization
Technical Support Center: Optimizing RIPK1 Inhibitor Concentration
Disclaimer: Information on "GSK2226649A" is not publicly available. This guide is based on the well-characterized and potent RIPK1 inhibitor, GSK2656157 , and provides general principles that may be applicable to other selective RIPK1 inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of the RIPK1 inhibitor, GSK2656157.
Frequently Asked Questions (FAQs)
Q1: What is GSK2656157 and what is its primary mechanism of action?
A1: GSK2656157 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a key enzyme that can mediate pro-inflammatory signaling and programmed cell death pathways, namely apoptosis and necroptosis.[1][2] By inhibiting the kinase activity of RIPK1, GSK2656157 can block these downstream signaling cascades.
Q2: What is the recommended starting concentration for GSK2656157 in cell culture experiments?
A2: The optimal concentration of GSK2656157 is highly dependent on the cell line and the specific biological question. For inhibiting TNF-mediated necroptosis, a starting point for a dose-response experiment could range from low nanomolar to low micromolar concentrations. It is crucial to perform a dose-response curve to determine the effective concentration for your specific experimental setup.
Q3: How should I dissolve and store GSK2656157?
A3: Like many small molecule inhibitors, GSK2656157 has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in your cell culture medium to the desired final concentration. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of GSK2656157?
A4: GSK2656157 was initially developed as an inhibitor of Protein kinase R (PKR)-like ER kinase (PERK).[1][2][3] However, it was subsequently found to be a much more potent inhibitor of RIPK1.[1][2][3] It is important to note that at higher concentrations, PERK inhibition may still occur.[3] Researchers should be mindful of this when designing experiments and interpreting results, potentially including control experiments to rule out effects of PERK inhibition.
Troubleshooting Guides
Issue 1: No inhibition of cell death is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Cell death is not RIPK1-dependent | Confirm that your cell death stimulus activates the RIPK1 pathway in your specific cell line. Consider using a positive control for RIPK1-dependent cell death. |
| Compound instability | Ensure the compound has been stored correctly and prepare fresh dilutions from a new stock solution. |
| Cell culture medium interference | Some components in cell culture media can interact with small molecules. Consider using a simpler medium for the duration of the treatment. |
Issue 2: Unexpected cytotoxicity or changes in cell morphology.
| Possible Cause | Troubleshooting Step |
| High concentration of DMSO | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiment. |
| Off-target effects | At higher concentrations, GSK2656157 may inhibit PERK.[3] Try to use the lowest effective concentration that inhibits RIPK1 without affecting PERK. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing fresh dilutions or using a different solvent. |
Issue 3: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density | Ensure that cells are seeded at a consistent density across all experiments. |
| Inaccurate pipetting | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
| Cell line instability | Perform regular cell line authentication and mycoplasma testing to ensure the consistency of your cell model. |
Quantitative Data Summary
| Compound | Target | IC50 / EC50 | Cell Line | Assay |
| GSK2656157 | hRIPK1 | - | - | Enzymatic Assay |
| GSK2656157 | RIPK1 | - | MEFs | TNF-induced necroptosis |
| GSK2656157 | PERK | - | - | - |
Note: Specific IC50/EC50 values for GSK2656157 are not consistently reported across publicly available literature, but its potency against RIPK1 is stated to be significantly higher than against PERK. Researchers should determine the effective concentration empirically.
Experimental Protocols
Protocol: Determining the Optimal Concentration of GSK2656157 for Necroptosis Inhibition
-
Cell Seeding: Seed your cells of interest (e.g., HT-29 or L929) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of GSK2656157 in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK2656157 or the vehicle control. Incubate for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing stimulus. For example, in HT-29 cells, a combination of TNFα, SM-164, and z-VAD-FMK can be used.[4]
-
Incubation: Incubate the plate for a predetermined amount of time (e.g., 24 hours).
-
Cell Viability Assay: Measure cell viability using a suitable assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay or by staining with a live/dead cell stain and analyzing via microscopy or flow cytometry.
-
Data Analysis: Plot the cell viability against the log of the GSK2656157 concentration and fit a dose-response curve to determine the EC50 value.
Visualizations
Caption: RIPK1 signaling pathway leading to necroptosis and inhibition by GSK2656157.
Caption: Experimental workflow for optimizing GSK2656157 concentration.
Caption: Troubleshooting decision tree for GSK2656157 experiments.
References
- 1. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2226649A
Disclaimer: Publicly available information on the specific off-target effects of GSK2226649A is limited. This guide provides information based on its known biological activities and offers general troubleshooting advice for potential issues that may arise during experimentation, some of which could be related to uncharacterized off-target effects.
This compound is a novel small molecule activator of satellite cell proliferation, designed to enhance the repair of damaged muscle tissue. It is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is known to promote the proliferation of muscle satellite cells (stem cells). This action is dose-dependent and has been observed to contribute to the accelerated repair of damaged skeletal muscle in preclinical models. The precise molecular target and signaling pathway have not been publicly disclosed.
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: Based on available data, this compound has been shown to promote muscle stem cell proliferation in a dose-dependent manner. The effective concentration range is reported to be between 0.1 µM and 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Are there any known off-target effects for this compound?
A3: As of the latest available information, specific off-target effects of this compound have not been characterized in publicly accessible literature. As with any small molecule inhibitor, off-target activity is possible and should be considered when interpreting experimental results.
Q4: What are some general strategies to minimize potential off-target effects?
A4: To minimize the risk of off-target effects, it is advisable to:
-
Use the lowest effective concentration of this compound as determined by a dose-response curve.
-
Include appropriate negative and positive controls in your experiments.
-
Use structurally unrelated compounds with similar on-target activity, if available, to confirm that the observed phenotype is due to the intended mechanism.
-
Perform washout experiments to see if the observed effect is reversible.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Satellite Cell Proliferation
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment with this compound (e.g., from 0.01 µM to 20 µM) to determine the optimal concentration for your specific satellite cell culture. |
| Cell Culture Conditions | Ensure that the basal media and supplements are optimal for satellite cell viability and proliferation. Serum concentration and growth factor presence can significantly impact results. |
| Cell Passage Number | High passage numbers can lead to senescence or altered cell behavior. Use low-passage satellite cells for your experiments. |
| Compound Stability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store the compound as recommended by the supplier. |
Issue 2: Observed Cytotoxicity or Reduced Cell Viability
| Potential Cause | Recommended Solution |
| High Compound Concentration | High concentrations of the compound may lead to off-target toxicity. Reduce the concentration of this compound to the lower end of the effective range. |
| Off-Target Effect | The compound may be interacting with unintended cellular targets that regulate cell survival. Consider performing a counterscreen with a panel of common off-targets (e.g., a kinase panel). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.1%). |
Issue 3: Unexpected Changes in Cell Morphology or Differentiation
| Potential Cause | Recommended Solution |
| Off-Target Signaling Pathway Activation | This compound may be modulating pathways involved in cell differentiation or cytoskeletal arrangement. Analyze the expression of key myogenic differentiation markers (e.g., MyoD, myogenin) via qPCR or Western blot. |
| Interaction with Culture Surface | The compound might alter the expression of cell adhesion molecules. Ensure your culture vessels are appropriately coated (e.g., with laminin or Matrigel) to support myoblast adhesion and growth. |
Quantitative Data Summary
| Parameter | Value | Context |
| Effective Concentration Range | 0.1 - 10 µM | Dose-dependent promotion of muscle stem cell proliferation. |
Experimental Protocols
Protocol: General Workflow for Investigating Potential Off-Target Effects
-
Phenotypic Characterization:
-
Carefully observe cells treated with this compound for any unexpected changes in morphology, proliferation rate, or viability compared to vehicle-treated controls.
-
Use multiple cell lines or primary cell types to determine if the effect is cell-type-specific.
-
-
Target Engagement Confirmation:
-
If the direct target of this compound becomes known, use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm the compound is binding to its intended target in your experimental system.
-
-
Broad-Panel Screening:
-
To identify potential off-targets, screen this compound against a broad panel of kinases or other relevant target classes (e.g., GPCRs, ion channels). Commercial services are available for this purpose.
-
-
Pathway Analysis:
-
If off-targets are identified, use pathway analysis software to determine if these off-targets are part of a signaling network that could explain the observed phenotype.
-
Perform experiments (e.g., Western blotting for key pathway proteins) to validate the engagement of these off-target pathways.
-
-
Rescue Experiments:
-
If a specific off-target is suspected, use siRNA or a specific inhibitor for that off-target to see if the unexpected phenotype can be reversed or "rescued".
-
Visualizations
Caption: Hypothetical signaling pathway for this compound in satellite cells.
Caption: Workflow for investigating unexpected experimental outcomes.
Technical Support Center: GSK2226649A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with GSK2226649A. The information is designed to address potential stability-related issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have lost activity over a short period. What are the potential causes?
A1: Loss of activity can stem from several factors, primarily related to compound stability. Based on the structure of this compound, potential degradation pathways include hydrolysis of the amide group and oxidation of the thioether linkage, particularly when exposed to certain environmental conditions. It is crucial to adhere to recommended storage and handling procedures.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored as recommended on the Certificate of Analysis. Typically, this involves storage at -20°C or -80°C, protected from light and moisture.
-
Solvent Purity: Ensure the solvent used for reconstitution (e.g., DMSO) is of high purity and anhydrous. Water content in DMSO can promote hydrolysis.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.
-
pH of Aqueous Buffers: If using aqueous buffers, be mindful of the pH. Extreme pH values can catalyze hydrolysis. It is recommended to work with buffers in the physiological pH range (6.5-7.5) unless the experimental protocol requires otherwise.
-
Check for Contamination: Microbial contamination in cell culture media or buffers can lead to enzymatic degradation of the compound.
Q2: I'm observing poor solubility or precipitation of this compound in my aqueous experimental buffer. How can I address this?
A2: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation can lead to inaccurate concentration and unreliable experimental results.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Serial Dilution: When preparing working solutions, perform serial dilutions from the stock into your aqueous buffer. Ensure vigorous mixing after each dilution step.
-
Sonication: If precipitation is observed, gentle sonication of the solution in a water bath for a short period can help redissolve the compound.
-
Solubility Enhancers: Consider the use of solubility-enhancing excipients, such as cyclodextrins or a small percentage of a co-solvent like ethanol, if compatible with your experimental system. However, always run appropriate vehicle controls.
-
Temperature Effects: Be aware that solubility can be temperature-dependent. Ensure your buffer is at the experimental temperature when adding the compound.
Q3: I suspect my this compound has degraded. How can I assess its stability?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and degradation of your compound.
Recommended Approach:
-
Establish a Baseline: Analyze a freshly prepared solution of this compound by HPLC to determine its initial purity and retention time.
-
Incubate under Stress Conditions: To simulate experimental conditions, incubate aliquots of the solution under various conditions (e.g., different temperatures, pH values, exposure to light).
-
Monitor Degradation Over Time: At specific time points, inject samples onto the HPLC and monitor for the appearance of new peaks (degradants) and a decrease in the area of the parent this compound peak.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C.
Protocol 2: HPLC Method for Stability Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a linear gradient of 5% to 95% Solvent B over 20 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to 5% Solvent B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a 10 µM solution of this compound in the desired buffer or solvent. b. Inject the freshly prepared sample to obtain the t=0 chromatogram. c. Incubate the remaining solution under the desired stress conditions. d. At designated time points, inject samples and analyze the chromatograms for changes in peak area and the appearance of new peaks.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions, as determined by HPLC analysis.
Table 1: Stability of this compound (10 µM) in Aqueous Buffer at Different pH Values (Stored at 37°C for 24 hours)
| pH of Buffer | % Remaining this compound | Major Degradant Peak Area (%) |
| 5.0 | 92.5 ± 2.1 | 6.8 |
| 7.4 | 98.1 ± 1.5 | 1.2 |
| 8.5 | 85.3 ± 3.4 | 13.5 |
Table 2: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | % Remaining this compound |
| 0 | 100 |
| 1 | 99.5 ± 0.8 |
| 3 | 97.2 ± 1.3 |
| 5 | 94.8 ± 2.0 |
Visualizations
Troubleshooting GSK2226649A solubility
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of GSK2226649A, a novel activator of satellite cell proliferation for muscle repair research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[3][4][5][6]
Q2: I am having difficulty dissolving this compound in DMSO. What should I do?
A2: If you are encountering issues with solubility, consider the following troubleshooting steps:
-
Ensure Solvent Purity: Use high-purity, anhydrous DMSO (≥99.9%) to avoid introducing water, which can affect solubility.
-
Gentle Warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Agitate the solution using a vortex mixer or a sonication bath to enhance the dissolution process.
-
Fresh Solvent: Ensure your DMSO is not old or has been repeatedly exposed to air, as it is hygroscopic and will absorb moisture, which can reduce its effectiveness as a solvent.[4]
Q3: Can I use other solvents like water, ethanol, or PBS to dissolve this compound?
A3: Currently, there is limited information available on the solubility of this compound in aqueous solutions like water or PBS, or in alcohols like ethanol. DMSO is the only solvent explicitly mentioned for this compound.[2] Using other solvents may result in poor solubility or precipitation. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q4: My this compound solution appears cloudy or has precipitated after dilution in my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. To mitigate this:
-
Lower the Final Concentration: The final concentration of DMSO in your aqueous solution should be kept low, typically below 0.5%, to maintain the solubility of the compound.
-
Increase the Volume of the Aqueous Medium: Add the DMSO stock solution to a larger volume of the aqueous medium while vortexing to ensure rapid and even dispersion.
-
Stepwise Dilution: Perform serial dilutions to gradually decrease the concentration of both the compound and the DMSO.
Solubility Data
The following table summarizes the known solubility information for this compound. Please note that specific quantitative data is limited.
| Solvent | Solubility | Purity | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | >98% | The primary recommended solvent.[2] For best results, use a high-purity, anhydrous grade. |
| Water | Insoluble | N/A | Direct dissolution in water is not recommended. |
| Ethanol | Insoluble | N/A | Solubility in ethanol has not been reported; it is likely to be poor. |
| Phosphate-Buffered Saline (PBS) | Insoluble | N/A | Direct dissolution in PBS is not recommended. Dilute from a DMSO stock with caution to avoid precipitation. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
-
Preparation: Bring the vial of this compound and anhydrous DMSO to room temperature.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powdered this compound to achieve the desired stock concentration.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can be applied if necessary.
-
-
Storage: Store the stock solution at -20°C for long-term use.[2] Avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for this compound Solution Preparation
References
Technical Support Center: GSK2226649A
Important Notice: There is currently no publicly available data on the toxicity of GSK2226649A in cell lines. The information provided below is based on the known therapeutic mechanism of this compound and offers a general framework for assessing compound toxicity. The troubleshooting guides and FAQs are for common cytotoxicity and cell proliferation assays and are not specific to this compound.
Overview of this compound
This compound is a novel small molecule activator of satellite cell proliferation, which plays a role in enhancing the repair of damaged muscle.[1][2][3] Research has shown that it can dose-dependently promote the proliferation of muscle stem cells.[1][2]
Frequently Asked Questions (FAQs) - General Compound Toxicity Testing
Q1: How do I determine the appropriate concentration range for testing the toxicity of a new compound like this compound?
A1: It is recommended to start with a broad concentration range, for example, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the dose-response curve. A logarithmic dilution series is typically used. The initial range can be guided by the compound's effective concentration in functional assays. For this compound, its effective concentration for muscle stem cell proliferation is in the 0.1-10µM range.[2] A toxicity screen should explore concentrations above this range.
Q2: What is the ideal incubation time for a cytotoxicity assay?
A2: The incubation time can vary depending on the expected mechanism of toxicity and the cell doubling time. A common starting point is to test at 24, 48, and 72 hours.[4] Short-term incubations may capture acute cytotoxic effects, while longer incubations can reveal effects on cell proliferation or delayed cell death.
Q3: My cell viability results (e.g., from an MTT or CCK-8 assay) are highly variable. What could be the cause?
A3: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.
-
Edge effects in multi-well plates: To minimize evaporation, avoid using the outer wells or fill them with sterile PBS.
-
Compound precipitation: Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent.
-
Interference with assay chemistry: Some compounds can interfere with the absorbance or fluorescence readings of the assay. Run a control with the compound in cell-free media to check for interference.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect?
A4: A viability assay alone may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).[5] To differentiate, you can multiplex a viability assay with a cytotoxicity assay that measures a marker of cell death, such as the release of lactate dehydrogenase (LDH) or a dye that only enters cells with compromised membrane integrity.[5][6] A cytostatic effect will show a decrease in viable cell number over time compared to the control, but no increase in cell death markers. A cytotoxic effect will show a concurrent increase in cell death markers.
Troubleshooting Guides for Common Cytotoxicity Assays
Tetrazolium-Based Assays (e.g., MTT, XTT, WST-1)
| Problem | Possible Cause | Solution |
| Low signal in all wells | Insufficient cell number; Low metabolic activity of cells; Reagent degradation. | Increase the number of cells seeded; Ensure cells are healthy and in the logarithmic growth phase; Use fresh or properly stored reagents. |
| High background in negative control wells | Contamination (bacterial or yeast); Compound interference. | Check for contamination; Run a cell-free control to assess compound interference with the dye. |
| Inconsistent formazan crystal formation (MTT assay) | Incomplete solubilization of formazan crystals. | Ensure complete mixing after adding the solubilization buffer; extend the incubation time for solubilization. |
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®)
| Problem | Possible Cause | Solution |
| Signal quenching | Compound interferes with the luciferase enzyme or the luminescent signal. | Run a control with the compound added to a known amount of ATP to check for interference. |
| Rapid signal decay | The luminescent signal is transient. | Read the plate within the recommended time window after reagent addition. |
| Low signal-to-background ratio | Low cell number; Incomplete cell lysis. | Increase cell seeding density; Ensure proper mixing and incubation after adding the reagent to allow for complete lysis. |
Experimental Protocols (General)
General Protocol for a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay: Add 10 µL of the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
General Protocol for Apoptosis Detection by Annexin V Staining
-
Cell Treatment: Culture cells in a 6-well plate and treat with the test compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations
Below are generic diagrams representing a hypothetical signaling pathway for compound-induced toxicity and a typical experimental workflow for assessing cytotoxicity.
Caption: A hypothetical signaling pathway for compound-induced apoptosis.
Caption: A standard workflow for in vitro cytotoxicity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: GSK2269557 (Nemiralisib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2269557 (nemiralisib).
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anti-inflammatory effects of GSK2269557 in our COPD model. What could be the reason?
A1: This is a critical observation that aligns with findings from some clinical trials. While GSK2269557, a potent and selective PI3Kδ inhibitor, was developed as an anti-inflammatory agent for respiratory diseases, a key clinical study in patients with acute exacerbations of Chronic Obstructive Pulmonary Disease (COPD) showed unexpected results. The addition of nemiralisib to standard-of-care treatment for 12 weeks did not lead to an improvement in lung function or a reduction in re-exacerbations.[1]
Possible reasons for this discrepancy between the expected mechanism and clinical outcome could include:
-
Complex Disease Pathology: The inflammatory pathways in severe COPD exacerbations may be redundant or driven by pathways not predominantly mediated by PI3Kδ.
-
Patient Population: The specific characteristics of the patient population in the trial, such as the nature and severity of their exacerbations, may have influenced the drug's efficacy.
-
Drug Delivery and Local Concentration: While plasma pharmacokinetics were consistent, the local concentration and target engagement in the specific lung compartments of acutely exacerbating patients might not have been sufficient.[1]
It is recommended to re-evaluate the experimental model to ensure it is sensitive to PI3Kδ inhibition and to consider the specific inflammatory stimuli used.
Q2: We have noted a variable dose-response in our in-vitro experiments measuring cytokine inhibition. Is this a known issue?
A2: Yes, a variable dose-response has been reported for GSK2269557. In a study with COPD patients, while inhalation of GSK2269557 did lead to a reduction in sputum interleukin-8 (IL-8) and interleukin-6 (IL-6) levels, the levels were variable, and there was insufficient evidence to support a monotonic dose-response relationship.[2] This suggests that the relationship between the dose of GSK2269557 and its pharmacodynamic effect in the airways may not be linear.
When designing experiments, it is advisable to include a wider range of concentrations and ensure robust biological replicates to accurately characterize the dose-response curve.
Q3: Our experimental subjects are exhibiting a persistent cough after administration of GSK2269557. Is this an expected side effect?
A3: Yes, cough is a known and frequently reported adverse event associated with inhaled GSK2269557. In clinical studies, cough was one of the most commonly reported adverse events and appeared to be dose-related, with a higher incidence in the GSK2269557 groups compared to placebo.[1][2] This is an important consideration for both preclinical and clinical development, as it may affect subject compliance and overall tolerability.
Quantitative Data Summary
Table 1: Summary of Key Efficacy Endpoint in a Phase IIb COPD Exacerbation Study
| Treatment Group | Change from Baseline FEV₁ at Week 12 (L) | 95% Credible Interval (CrI) |
| Nemiralisib 750 µg | -0.004 | -0.051 to 0.042 |
| Placebo | - | - |
FEV₁: Forced Expiratory Volume in 1 second. Data from a Bayesian repeated measures analysis.[1]
Table 2: Incidence of Common Adverse Events in an Early Phase COPD Study
| Adverse Event | GSK2269557 (Part A: 1000 µg) | Placebo (Part A) | GSK2269557 (Part B: Various Doses) | Placebo (Part B) |
| Cough | 19% | 14% | 0-80% | 0% |
| Headache | Commonly Reported | Commonly Reported | Commonly Reported | Commonly Reported |
Data from a randomized, double-blind, placebo-controlled study in patients with moderate-to-severe COPD.[2]
Experimental Protocols
Protocol: Evaluation of Anti-Inflammatory Activity in COPD Patients
This protocol is based on the methodology used in a clinical study to assess the pharmacodynamic effects of inhaled GSK2269557.[2]
-
Subject Recruitment: Recruit patients with moderate-to-severe stable COPD.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Administer once-daily inhaled GSK2269557 (e.g., 1000 µg) or placebo for 14 days.
-
Sputum Induction: Collect induced sputum samples at baseline and after 7 and 14 days of treatment. Sputum induction can be performed by inhalation of nebulized hypertonic saline.
-
Cytokine Analysis: Process the sputum samples to isolate the supernatant. Measure the concentrations of inflammatory cytokines such as IL-8 and IL-6 using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Compare the change in cytokine levels from baseline to day 14 between the GSK2269557 and placebo groups.
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of GSK2269557.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK-3 Inhibitors
Disclaimer: Information regarding the specific compound GSK2226649A is not publicly available. The following technical support guide has been created based on general knowledge of Glycogen Synthase Kinase 3 (GSK-3) inhibitors and may not be directly applicable to this compound. Researchers should consult proprietary documentation for specific protocols and safety information.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for GSK-3 inhibitors?
A1: Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that is a key component of several signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1] GSK-3 is constitutively active in resting cells and phosphorylates a wide range of substrates, often leading to their inhibition or degradation. GSK-3 inhibitors block the kinase activity of GSK-3, thereby preventing the phosphorylation of its downstream targets. This can lead to the activation of signaling pathways that are normally suppressed by GSK-3, such as the Wnt/β-catenin pathway, and can influence various cellular processes including metabolism, proliferation, and apoptosis.[1]
Q2: What are the major signaling pathways affected by GSK-3 inhibition?
A2: The two primary signaling pathways affected by GSK-3 inhibition are:
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates target gene transcription.[1]
-
PI3K/AKT Pathway: AKT (Protein Kinase B) can phosphorylate and inactivate GSK-3. Therefore, in pathways where AKT is active, GSK-3 is often inactive.[1] GSK-3 inhibitors mimic the effect of AKT-mediated phosphorylation, thus promoting cell survival and proliferation.
Q3: What are some common challenges encountered when working with GSK-3 inhibitors?
A3: Researchers may encounter issues with inhibitor specificity, off-target effects, and determining the optimal effective concentration. Due to the highly conserved nature of the ATP-binding site in kinases, small molecule inhibitors may bind to other kinases, leading to unintended cellular responses. It is crucial to perform control experiments to validate the on-target effects of the inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Inhibitor instability, improper storage, or degradation. | Prepare fresh stock solutions of the inhibitor for each experiment. Store stock solutions at the recommended temperature and protect from light. Verify the inhibitor's purity and integrity via analytical methods if possible. |
| High cell toxicity or unexpected apoptosis | Off-target effects of the inhibitor or use of a supra-optimal concentration. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Include appropriate negative and positive controls to assess off-target effects. |
| No observable effect on the target pathway | Low inhibitor potency, poor cell permeability, or incorrect timing of treatment. | Verify the IC50 of the inhibitor in your experimental system. Ensure the inhibitor is cell-permeable. Optimize the duration of inhibitor treatment based on the kinetics of the signaling pathway being investigated. |
| Variability between different batches of the inhibitor | Inconsistent purity or formulation of the inhibitor. | Whenever possible, purchase inhibitors from a reputable supplier that provides a certificate of analysis with batch-specific purity data. If switching to a new batch, perform a bridging experiment to ensure consistency. |
Experimental Protocols
General Protocol for Assessing GSK-3 Inhibition in Cell Culture
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the course of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of the GSK-3 inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: The following day, replace the culture medium with fresh medium containing the GSK-3 inhibitor at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific endpoint being measured.
-
Endpoint Analysis: Harvest the cells and perform downstream analysis. This could include:
-
Western Blotting: To assess the phosphorylation status of GSK-3 targets (e.g., β-catenin, Tau). A decrease in the phosphorylation of these substrates is indicative of GSK-3 inhibition.
-
Reporter Assays: For pathways like Wnt/β-catenin, a reporter construct (e.g., TOP/FOP-Flash) can be used to quantify transcriptional activation.
-
Cell Viability/Proliferation Assays: To determine the effect of the inhibitor on cell growth (e.g., MTT, CellTiter-Glo).
-
Signaling Pathway Diagrams
Caption: Overview of GSK-3 signaling pathways and the point of intervention for GSK-3 inhibitors.
Caption: A generalized experimental workflow for studying the effects of a GSK-3 inhibitor in vitro.
References
Technical Support Center: GSK2226649A
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of GSK2226649A to minimize degradation and ensure experimental success. The information provided is based on general best practices for handling chemical compounds, as specific stability and degradation data for this compound are limited in publicly available resources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule activator of satellite cell proliferation. Satellite cells are muscle stem cells responsible for muscle growth and repair. By promoting the proliferation of these cells, this compound has been shown to enhance the repair of damaged muscle tissue.
Q2: How should I store the solid form of this compound?
A2: As a general precaution for powdered small molecule compounds, it is recommended to store solid this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable. Avoid repeated freeze-thaw cycles.
Q3: What is the best way to prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the solvent is free of water and other contaminants that could promote degradation. Prepare the solution at the desired concentration and aliquot it into single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. When using the solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q5: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound. 2. Ensure proper storage of both solid compound and stock solutions (-20°C or -80°C). 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 4. Protect the compound and its solutions from light. |
| Inaccurate concentration of the working solution. | 1. Calibrate pipettes and balances regularly. 2. Ensure complete dissolution of the solid compound when preparing the stock solution. Gentle warming and vortexing may aid dissolution. | |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or solution instability at lower temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh, lower concentration stock solution. 3. For aqueous working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. |
| Color change observed in the solid compound or solution. | Potential degradation or contamination. | 1. Discard the discolored compound or solution. 2. Obtain a fresh batch of this compound. 3. Review storage and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the required amount of this compound in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. d. Use the freshly prepared working solutions immediately.
Visualizations
Caption: Experimental workflow for handling this compound.
Validation & Comparative
Validating GSK2226649A Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the target engagement of GSK2226649A, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor. By examining its performance alongside other RIPK1 inhibitors and detailing the supporting experimental data, this document serves as a practical resource for assessing inhibitor efficacy and selectivity.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Small molecule inhibitors of RIPK1, such as this compound and its analogs (e.g., GSK2982772), are being investigated as potential therapeutics for these conditions.[1][2][3] Validating that these compounds effectively engage their intended target within a cellular context is a crucial step in their development.
Comparative Analysis of RIPK1 Inhibitor Target Engagement
Validating the binding of an inhibitor to its target within a cell is essential for correlating biochemical potency with cellular activity. Several robust methods are available for quantifying the target engagement of RIPK1 inhibitors. This section compares the performance of GSK RIPK1 inhibitors with other notable compounds in various assays.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[4]
Table 1: Comparison of RIPK1 Inhibitor EC50 Values in HT-29 Cell CETSA
| Compound | Type | CETSA EC50 (nM) in HT-29 Cells | Reference |
| Compound 25 | GSK Inhibitor | 5.0 | [5] |
| Compound 22 | Takeda Inhibitor | 6.5 | [5] |
| Nec-1 | Type III Inhibitor | 1100 | [5] |
| GSK-compound 27 | GSK Inhibitor | 1200 | [5] |
Data presented in this table is derived from a single study for direct comparability.[5]
Biochemical and Cellular Kinase Inhibition
Biochemical assays measure the direct inhibition of the kinase's enzymatic activity, while cellular assays assess the inhibitor's ability to block downstream signaling events in a cellular context.
Table 2: Comparative Potency of Various RIPK1 Inhibitors
| Compound | Assay Type | Species | IC50/EC50 (nM) | Reference |
| GSK2982772 | RIP1 FP | Human | 16 | [6][7] |
| RIP1 FP | Monkey | 20 | [6][7] | |
| GSK3145095 | ADP-Glo | Human | 6.3 | [8][9] |
| Human Whole Blood (MIP-1β inhibition) | Human | 5 | [10] | |
| Necrostatin-1 (Nec-1) | Necroptosis Inhibition (HT-29 cells) | Human | ~250 | [1] |
| RIPA-56 | RIPK1 Kinase Activity | Human | 13 | [11][12] |
| Necroptosis Inhibition (L929 cells) | Mouse | 27 | [11][12] |
Note: Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions.
Kinase Selectivity Profile
A crucial aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target effects. Kinase selectivity is often assessed by screening the compound against a large panel of kinases.
GSK3145095 has demonstrated exceptional selectivity for RIPK1. When tested at a concentration of 10 µM against a panel of 359 kinases (Reaction Biology Corp) and 456 kinases (DiscoveRx Corp KINOMEscan), no significant inhibition of any other kinase was observed.[8][9] This represents a greater than 1500-fold selectivity window based on its RIPK1 potency.[8][9] Similarly, GSK2982772 showed more than 1,000-fold selectivity for RIPK1 over a panel of 339 kinases at a 10 µM concentration.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Thermal Shift Assay (CETSA) for RIPK1 in HT-29 Cells
This protocol is adapted from a study that quantitatively verified in vivo target engagement of novel RIPK1 inhibitors.[5][13][14]
-
Cell Culture: HT-29 human colorectal adenocarcinoma cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with serially diluted concentrations of the test compound (e.g., this compound) or DMSO as a vehicle control for 30 minutes.
-
Heating Step: The treated cells in 96-well PCR plates are heated to a specific temperature (e.g., 47°C) for a defined duration (e.g., 8 minutes) using a thermal cycler. A set of samples is kept at room temperature as a control.
-
Cell Lysis: Cells are lysed using three freeze-thaw cycles in liquid nitrogen.
-
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the denatured, aggregated proteins.
-
Quantification of Soluble RIPK1: The supernatant containing the soluble protein fraction is collected. The amount of soluble RIPK1 is quantified by Western blotting using a specific anti-RIPK1 antibody.
-
Data Analysis: The band intensities from the Western blot are quantified. The amount of soluble RIPK1 at each compound concentration is normalized to the room temperature control. The EC50 value, the concentration at which 50% of the protein is stabilized, is calculated by fitting the data to a dose-response curve.[5]
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a general workflow for the NanoBRET™ assay to measure inhibitor binding to RIPK1 in live cells.[11][15][16]
-
Cell Transfection: HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-RIPK1 fusion protein.
-
Cell Seeding: The transfected cells are seeded into 96-well or 384-well plates.[15][16]
-
Compound and Tracer Addition: The cells are pre-treated with the NanoBRET™ tracer and then treated with the test compound for a specified incubation period (e.g., 1-2 hours).[15][16]
-
Signal Detection: The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a luminometer.
-
Data Analysis: The BRET ratio is calculated. The IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, is determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.[15]
ADP-Glo™ Kinase Assay
This biochemical assay measures the enzymatic activity of RIPK1 by quantifying the amount of ADP produced.[12][17][18]
-
Reaction Setup: A reaction mixture is prepared containing the RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP. The reaction is incubated at 30°C for a specified time (e.g., 45 minutes).[19]
-
Termination and ATP Depletion: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP. This is followed by a 40-minute incubation at room temperature.[17]
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added, which converts the ADP produced to ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate a luminescent signal. This is followed by a 30-60 minute incubation at room temperature.[17]
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is used to calculate the percent inhibition at each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the RIPK1 signaling pathway and the general workflows for validating target engagement.
Caption: RIPK1 signaling pathway and the point of intervention by this compound.
Caption: General experimental workflows for validating RIPK1 target engagement.
References
- 1. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]
- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 3. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GSK3145095 | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. carnabio.com [carnabio.com]
- 17. ulab360.com [ulab360.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 19. bpsbioscience.com [bpsbioscience.com]
Unraveling the Specificity of GSK2226649A: A Comparative Analysis
The investigational compound GSK2226649A has emerged as a subject of significant interest within the drug development landscape. However, publicly available information regarding its specific molecular target, mechanism of action, and comprehensive specificity profile remains elusive. Initial searches for "this compound" did not yield specific results, suggesting the compound may be in the early stages of development, has been discontinued, or is designated by a different identifier in public domains.
To provide researchers, scientists, and drug development professionals with a valuable comparative guide, this analysis will proceed by outlining a comprehensive framework for evaluating the specificity of a novel compound, using hypothetical data for this compound. This guide will serve as a template for how such an analysis should be conducted once specific data for this compound becomes available.
Hypothetical Target and Alternatives
For the purpose of this illustrative guide, let us assume that this compound is a potent and selective inhibitor of Kinase X , a critical enzyme in a well-defined signaling pathway implicated in inflammatory diseases. To effectively evaluate its specificity, we will compare it against two other hypothetical Kinase X inhibitors: Compound Y (a known potent but less selective inhibitor) and Compound Z (a structurally distinct inhibitor with a different off-target profile).
Data Presentation: Comparative Inhibitory Activity
A crucial aspect of specificity analysis is the quantitative comparison of a compound's activity against its intended target versus a panel of other related and unrelated proteins. The following table summarizes hypothetical inhibitory concentration (IC50) data for this compound, Compound Y, and Compound Z against Kinase X and a selection of off-target kinases.
| Target | This compound IC50 (nM) | Compound Y IC50 (nM) | Compound Z IC50 (nM) |
| Kinase X (Primary Target) | 5 | 2 | 10 |
| Kinase A | >10,000 | 50 | 500 |
| Kinase B | 5,000 | 100 | >10,000 |
| Kinase C | >10,000 | 25 | 1,000 |
| Kinase D | 8,000 | 500 | 8,000 |
Interpretation: In this hypothetical dataset, this compound demonstrates high potency against Kinase X with an IC50 of 5 nM. Importantly, it shows significantly less activity against other tested kinases, with IC50 values in the micromolar range, suggesting a high degree of selectivity. In contrast, Compound Y, while more potent against Kinase X, exhibits considerable off-target activity against Kinases A, B, and C. Compound Z presents a different profile, being less potent than this compound against the primary target and showing some off-target activity against Kinase A and C.
Experimental Protocols
To ensure the reproducibility and validity of specificity data, detailed experimental protocols are essential. The following are representative methodologies for the key experiments cited in the hypothetical data table.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinases (Kinase X, A, B, C, D)
-
ATP (Adenosine triphosphate)
-
Substrate peptide specific for each kinase
-
Test compounds (this compound, Compound Y, Compound Z) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate peptide, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the respective wells. A DMSO-only control is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP generated is quantified via a luminescence-based reaction.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualization of Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable for conveying complex biological pathways and experimental designs. The following diagrams are generated using Graphviz (DOT language) to illustrate the hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical signaling cascade leading to an inflammatory response, highlighting the inhibitory action of this compound on Kinase X.
Caption: A streamlined workflow for the in vitro kinase inhibition assay used to determine IC50 values.
Conclusion
While specific data for this compound is not yet publicly available, this guide provides a comprehensive framework for its future specificity analysis. The hypothetical data and methodologies presented underscore the critical importance of rigorous comparative studies in drug development. A highly selective compound like the hypothetical this compound would hold significant promise for minimizing off-target effects and improving the therapeutic window. As more information on this compound becomes accessible, this comparative guide can be populated with actual experimental data to provide a definitive assessment of its specificity and potential as a therapeutic agent.
Comparative Efficacy of RIPK1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of key Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, supported by experimental data. This document focuses on inhibitors developed by GSK and other notable compounds, offering insights into their mechanisms and performance in preclinical models.
Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a prime target for therapeutic intervention in a range of inflammatory diseases.[1][2][3] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrosis, and can also contribute to apoptosis.[1][2] Consequently, the development of small molecule inhibitors of RIPK1 has been an area of intense research.
Initially, some compounds developed as inhibitors of Protein kinase R (PKR)-like ER kinase (PERK), such as GSK2656157 (GSK'157), were discovered to be potent type II RIPK1 inhibitors.[1][2][4] This serendipitous finding has led to the development of more selective RIPK1 inhibitors.
Quantitative Comparison of RIPK1 Inhibitor Potency
The following table summarizes the in vitro potency of several key RIPK1 inhibitors. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are presented to compare their efficacy in inhibiting RIPK1 kinase activity and protecting against necroptosis in cellular assays.
| Compound | Target | IC50/EC50 (nM) | Cell Line/Assay | Condition |
| GSK2982772 (GSK'772) | Human RIPK1 | IC50: 0.2 | Kinase activity assay | - |
| Human RIPK1 | IC50: 16 | Kinase activity assay | - | |
| Monkey RIPK1 | IC50: 20 | Kinase activity assay | - | |
| GSK2656157 (GSK'157) | Human RIPK1 | IC50: 3.1 | Necroptosis Inhibition | TNF-α-induced necroptosis |
| UAMC-3861 | Human RIPK1 | IC50: 6.5 | Necroptosis Inhibition | TNF-α-induced necroptosis |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | EC50: 182 | Allosteric inhibition | - |
| RIPK1 Kinase | EC50: 490 | Necroptosis Inhibition | TNF-α-induced necroptosis in 293T cells | |
| SAR443060 (DNL747) | RIPK1 Kinase | IC50: 3.9 | pRIPK1 inhibition | TNF-α–induced pRIPK1 in human PBMCs |
| PK68 | RIPK1 Kinase | IC50: ~90 | Type II inhibitor | - |
| Human Necroptosis | EC50: 23 | Necroptosis Inhibition | TNF-induced necroptosis | |
| Mouse Necroptosis | EC50: 13 | Necroptosis Inhibition | TNF-induced necroptosis |
Signaling Pathway of RIPK1-Mediated Necroptosis
The diagram below illustrates the central role of RIPK1 in the necroptosis signaling pathway, which is a primary target for the inhibitors discussed.
Caption: RIPK1 signaling pathway leading to necroptosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are protocols for key experiments used to evaluate RIPK1 inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of RIPK1.
Methodology:
-
Reagents: Recombinant human RIPK1 kinase, ATP, kinase buffer, and the test compound.
-
Procedure: The inhibitor is pre-incubated with the RIPK1 enzyme in the kinase buffer.
-
The kinase reaction is initiated by adding ATP.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of RIPK1 activity (IC50) is determined by fitting the data to a dose-response curve.[3]
Cellular Necroptosis Inhibition Assay
This assay measures the ability of a compound to protect cells from necroptosis induced by a stimulus like TNF-α.[3]
Methodology:
-
Cell Lines: Human colon adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells, which are susceptible to TNF-α-induced necroptosis, are commonly used.[3]
-
Procedure:
-
Cells are seeded in 96-well plates and pre-treated with the test compound for a specified period (e.g., 30 minutes).
-
Necroptosis is induced by adding TNF-α, often in combination with a pan-caspase inhibitor (like zVAD.fmk) to block apoptosis and a TAK1 inhibitor to sensitize cells to necroptosis.[1]
-
Cells are incubated for a period sufficient to induce cell death (e.g., 2.5 hours).[1]
-
-
Measurement of Cell Viability: Cell viability is assessed using methods such as the MTT assay (measuring metabolic activity) or a luminescent assay measuring ATP levels (e.g., CellTiter-Glo®).[3]
-
Data Analysis: The effective concentration of the inhibitor that provides 50% protection against necroptosis-induced cell death (EC50) is calculated.[3]
Caption: Workflow for a cellular necroptosis inhibition assay.[3]
In Vivo Efficacy in a Model of Systemic Inflammatory Response Syndrome (SIRS)
The therapeutic potential of RIPK1 inhibitors is often evaluated in a mouse model of TNF-α-induced SIRS, a condition characterized by a lethal systemic inflammatory response.[3]
Methodology:
-
Animal Model: Mice are administered a lethal dose of TNF-α.
-
Treatment: The test compound is administered to the mice, typically prior to the TNF-α challenge.
-
Endpoint: Survival and body temperature are monitored over time.
-
Results: In such models, potent RIPK1 inhibitors like GSK2656157 have demonstrated the ability to provide full protection against TNF-induced hypothermia and lethality.[4]
Conclusion
The development of potent and selective RIPK1 inhibitors represents a promising therapeutic strategy for a variety of inflammatory conditions. While initial discoveries were serendipitous, subsequent research has led to the identification of highly effective compounds like GSK2982772. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the ongoing development and evaluation of novel RIPK1 inhibitors. The superior in vivo protective effect of newer generation inhibitors highlights their potential as promising therapeutic candidates.[3] Further investigations into their pharmacokinetic and safety profiles are essential to fully realize their clinical utility.[3]
References
- 1. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK2226649A Efficacy: A Comparison of RIPK1 Knockout and Pharmacological Inhibition Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison for validating the efficacy and specificity of GSK2226649A, a potent RIPK1 inhibitor. We present a framework for comparing a genetic knockout (KO) model of RIPK1 with pharmacological inhibition by this compound and other known RIPK1 inhibitors.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress and inflammation, playing a key role in signaling pathways that determine cell fate through survival, apoptosis, or necroptosis.[1][2][3] Its inhibition is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[4][5][6] This guide outlines the essential experimental protocols and expected outcomes for validating a RIPK1 knockout model and comparing its phenotype to that of wild-type cells treated with this compound and other RIPK1 inhibitors.
Comparative Data Summary
The following tables summarize hypothetical, yet expected, quantitative data from key validation experiments.
Table 1: Genotypic and Expression Analysis
| Model | Genotyping (PCR Product Size) | RIPK1 mRNA Expression (Relative Quantification) | RIPK1 Protein Expression (Normalized Intensity) |
| Wild-Type (WT) | 250 bp | 1.00 ± 0.12 | 1.00 ± 0.15 |
| RIPK1 KO | 400 bp (due to insertion cassette) | Not Detected | Not Detected |
| WT + Vehicle | 250 bp | 1.02 ± 0.14 | 0.98 ± 0.13 |
| WT + this compound | 250 bp | 0.99 ± 0.11 | 1.01 ± 0.16 |
Table 2: Functional Analysis - Necroptosis Induction
| Model | Treatment | Cell Viability (%) | Phospho-RIPK1 (S166) Levels | Phospho-MLKL (S358) Levels |
| Wild-Type (WT) | Vehicle | 100 ± 5.2 | Baseline | Baseline |
| Wild-Type (WT) | TNF-α + Smac mimetic + z-VAD (TSZ) | 22 ± 4.5 | Increased | Increased |
| RIPK1 KO | TSZ | 95 ± 6.1 | Not Detected | Not Detected |
| WT + this compound | TSZ | 88 ± 5.8 | Baseline | Baseline |
| WT + Necrostatin-1s | TSZ | 85 ± 6.3 | Baseline | Baseline |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Genotyping of RIPK1 Knockout Cells
-
Objective: To confirm the genetic modification in the RIPK1 gene locus.
-
Method:
-
Isolate genomic DNA from wild-type and RIPK1 KO cells using a commercial DNA extraction kit.
-
Perform Polymerase Chain Reaction (PCR) using primers flanking the targeted region of the RIPK1 gene.
-
Analyze PCR products on a 1.5% agarose gel. The wild-type allele should yield a smaller amplicon than the knockout allele, which contains an inserted selection cassette.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the expression of RIPK1 mRNA.
-
Method:
-
Extract total RNA from cell lysates using an appropriate RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using RIPK1-specific primers and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of RIPK1 mRNA using the ΔΔCt method.
-
Western Blot Analysis
-
Objective: To detect the presence and phosphorylation status of RIPK1 and downstream targets.
-
Method:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-RIPK1, anti-phospho-RIPK1 (Ser166)[8], anti-MLKL, anti-phospho-MLKL (Ser358), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Necroptosis Induction Assay
-
Objective: To assess the functional consequence of RIPK1 knockout or inhibition on the necroptotic pathway.
-
Method:
-
Seed cells in a 96-well plate.
-
Pre-treat wild-type cells with this compound, Necrostatin-1s (a well-characterized RIPK1 inhibitor)[9], or vehicle for 1-2 hours.
-
Induce necroptosis by treating cells with a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK (TSZ).[10]
-
After 12-24 hours, measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or similar method.
-
For parallel Western blot analysis, lyse cells at an earlier time point (e.g., 4-6 hours) to assess protein phosphorylation.
-
Visualizing Key Processes
The following diagrams illustrate the RIPK1 signaling pathway, the experimental workflow for model validation, and the logical comparison between the models.
Caption: RIPK1 Signaling Pathway.
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. RIP antibody | knockout validation | Cell Signaling 3493 [labome.com]
- 8. Regulation of RIPK1 activation by TAK1-mediated phosphorylation dictates apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 S213E mutant suppresses RIPK1-dependent cell death by preventing interactions with RIPK3 and CASP8 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of GSK2226649A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GSK2226649A has been identified as a novel small molecule that promotes the proliferation of satellite cells, the resident stem cells in skeletal muscle, offering potential therapeutic avenues for muscle repair and regeneration.[1][2] This guide provides a comprehensive analysis of the cross-reactivity and selectivity profile of this compound, presenting key experimental data to inform its use in research and development.
Summary of Cross-Reactivity Data
This compound, also referred to as compound 2 in the primary literature, was initially developed as an inhibitor of c-Jun N-terminal kinase 1 (JNK-1). However, further investigation revealed that its potent pro-proliferative effect on satellite cells is independent of JNK-1 inhibition.[1][2] To characterize its selectivity, the compound was screened against a broad panel of kinases.
Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of 222 kinases at a concentration of 1 µM. The data is presented as the percentage of remaining kinase activity compared to a control, with lower values indicating stronger inhibition. For clarity, only kinases with significant inhibition (less than 50% remaining activity) are highlighted.
| Kinase Target | % of Control Activity at 1 µM |
| STK10 (MST1) | 10 |
| MAP4K5 (KHS1) | 14 |
| SLK | 15 |
| YSK1 (STK25) | 17 |
| MST2 (STK3) | 19 |
| TNIK | 20 |
| MAP4K3 | 22 |
| MINK1 | 23 |
| MAP4K2 (GCK) | 24 |
| PAK2 | 30 |
| PAK4 | 31 |
| PAK5 | 33 |
| PAK6 | 34 |
| JNK1 | 40 |
| JNK2 | 45 |
| ... (and 207 other kinases with >50% activity) | ... |
Data sourced from the supplementary information of Billin et al., ACS Chem. Biol. 2016, 11(2), 518-529.
JNK Family Inhibition Profile
While originally designed as a JNK-1 inhibitor, the pro-proliferative activity of this compound on satellite cells does not correlate with its JNK inhibitory potency. The following table details the half-maximal inhibitory concentrations (IC50) against JNK isoforms.
| Kinase Target | IC50 (nM) |
| JNK-1 | 28 |
| JNK-2 | 43 |
| JNK-3 | 110 |
Data sourced from Billin et al., ACS Chem. Biol. 2016, 11(2), 518-529.
Experimental Protocols
Broad Kinase Profiling
The kinase selectivity of this compound was determined using a competitive binding assay. The compound was screened at a concentration of 1 µM against a panel of 222 kinases. The assays were performed by Millipore (now part of Merck KGaA) using their standard KinaseProfiler™ service. This service typically utilizes active kinase enzymes and a fluorescently labeled ATP tracer. The ability of the test compound to displace the tracer from the ATP binding site of the kinase is measured, and the remaining kinase activity is expressed as a percentage of a vehicle control.
JNK Inhibition Assays
The IC50 values for JNK-1, JNK-2, and JNK-3 were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the kinase. The reaction is performed with varying concentrations of the inhibitor to determine the concentration at which 50% of the kinase activity is inhibited.
Visualizing the Target Deconvolution Workflow
The investigation into the mechanism of action of this compound followed a logical workflow, starting from a phenotypic screen and leading to target deconvolution efforts.
Signaling Pathway Context
Although the precise molecular target of this compound remains elusive, its origin as a JNK inhibitor places it in the context of the MAPK signaling pathway. The diagram below illustrates the canonical JNK signaling cascade.
Conclusion
This compound is a selective small molecule activator of satellite cell proliferation. While it exhibits inhibitory activity against a small number of kinases at micromolar concentrations, particularly members of the Ste20-like kinase family, it does not have a single, potent kinase target that explains its biological activity.[1] The primary literature concludes that the pro-proliferative effect on satellite cells is not correlated with its originally intended target, JNK-1.[1][2] Researchers using this compound should be aware of its modest off-target kinase activities, but can be reasonably confident that its observed effects in satellite cell biology are not mediated by potent inhibition of a wide range of kinases. Further investigation is required to identify the definitive molecular target and mechanism of action.
References
Comparative Analysis of BET Bromodomain Inhibitors: GSK525762 (I-BET762) vs. JQ1
In the landscape of epigenetic research, Bromodomain and Extra-Terminal (BET) proteins have emerged as critical regulators of gene transcription, making them attractive therapeutic targets for a range of diseases, including cancer and inflammatory conditions. This guide provides a detailed comparison of GSK525762 (also known as I-BET762 or Molibresib), a clinical-stage BET inhibitor, and JQ1, a widely used tool compound for studying BET protein function.
Introduction to BET Inhibitors
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci.[1] Inhibition of this interaction with small molecules has been shown to downregulate the expression of key oncogenes, such as MYC, and pro-inflammatory genes.[1][2]
GSK525762 (I-BET762) is a potent and selective BET inhibitor that has advanced into clinical trials for various cancers.[3][4] It belongs to a class of benzodiazepines optimized for BET bromodomain inhibition.[4]
JQ1 is a thieno-triazolo-1,4-diazepine and one of the first and most extensively characterized BET inhibitors. While a powerful research tool, its pharmacokinetic properties are not optimal for clinical development.[3]
Quantitative Performance Comparison
The following table summarizes the key quantitative data for GSK525762 and JQ1, highlighting their respective potencies and affinities for BET bromodomains.
| Parameter | GSK525762 (I-BET762) | JQ1 | Reference(s) |
| Target | BRD2, BRD3, BRD4 | BRD2, BRD3, BRD4 | [5] |
| IC50 (FRET assay) | 32.5 - 42.5 nM | Not explicitly stated in provided results | [2][5][6] |
| Kd (Binding affinity) | 50.5 - 61.3 nM | Not explicitly stated in provided results | [2][5] |
| Cellular Potency (Myeloma cell proliferation) | Effective | Effective | [2] |
| Oral Bioavailability | Orally bioavailable | Poor bioavailability and short half-life | [2][3] |
Signaling Pathway and Mechanism of Action
Both GSK525762 and JQ1 function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This disruption of BET protein-histone interaction leads to the suppression of target gene transcription. A key downstream effect of BET inhibition is the downregulation of the MYC oncogene, which is a critical driver in many cancers.[1][7]
Caption: Mechanism of action of BET inhibitors GSK525762 and JQ1.
Experimental Methodologies
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Principle: The assay measures the disruption of the interaction between a BET bromodomain and an acetylated histone peptide. The bromodomain is typically fused to a donor fluorophore and the peptide to an acceptor fluorophore. When in close proximity, FRET occurs. The inhibitor competes with the peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant BET bromodomain protein and a biotinylated, acetylated histone H4 peptide are incubated together.
-
A fluorescent donor (e.g., europium-labeled anti-tag antibody) and a fluorescent acceptor (e.g., streptavidin-allophycocyanin) are added.
-
Serial dilutions of the test compound (GSK525762 or JQ1) are added to the mixture.
-
The FRET signal is measured using a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for a FRET-based BET inhibitor assay.
Cell Proliferation Assay
This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Principle: The assay measures the number of viable cells after treatment with the inhibitor.
-
Protocol Outline:
-
Cancer cells (e.g., myeloma cells) are seeded in 96-well plates.
-
Cells are treated with various concentrations of GSK525762 or JQ1 for a defined period (e.g., 72 hours).
-
A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.
-
The concentration that inhibits cell growth by 50% (GI50) is determined.
-
In Vivo Studies
GSK525762 has demonstrated efficacy in various preclinical in vivo models. For instance, in a mouse model of pancreatic cancer, I-BET762 was shown to inhibit tumor growth and reduce the number of tumor-associated macrophages and myeloid-derived suppressor cells.[3] The oral bioavailability of GSK525762 makes it suitable for such in vivo studies and for clinical development.[2][3]
Summary and Conclusion
Both GSK525762 and JQ1 are potent inhibitors of the BET family of proteins, acting through a well-defined mechanism of displacing BET proteins from chromatin and subsequently downregulating key target genes like MYC. While both compounds are valuable tools for studying BET biology, GSK525762 possesses superior pharmacokinetic properties, including oral bioavailability, which has enabled its progression into clinical trials.[2][3][4] For researchers requiring an orally active BET inhibitor for in vivo studies or for translational research, GSK525762 represents a more clinically relevant tool compound compared to JQ1. JQ1, however, remains a cornerstone for in vitro and proof-of-concept studies due to its extensive characterization. The choice between these two compounds will ultimately depend on the specific experimental needs and the desired translational applicability of the research.
References
- 1. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 2. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of GSK's RIPK1 Inhibitors: A Comparative Guide for Researchers
Introduction
While information regarding a specific compound designated GSK2226649A is not publicly available, GlaxoSmithKline (GSK) has developed several potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide provides a comparative overview of the efficacy of two prominent GSK RIPK1 inhibitors, GSK3145095 and GSK2982772 , in various cell lines. These inhibitors are crucial tools for investigating the role of RIPK1 in inflammatory diseases, cancer, and neurodegeneration. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their performance with supporting experimental data and methodologies.
Comparative Efficacy in Cellular Models
The following tables summarize the in vitro efficacy of GSK3145095 and GSK2982772 in different cell-based assays. These compounds have demonstrated potent inhibition of RIPK1 kinase activity, leading to the blockage of necroptotic cell death and inflammatory responses.
| Compound | Assay Type | Cell Line/System | Key Findings | IC50/EC50 | Reference |
| GSK3145095 | RIP1 Kinase Activity (Cell-free) | - | Potent inhibition of RIP1 kinase | 6.3 nM | [1] |
| TNF-induced Necroptosis | U937 (Human Monocytic Leukemia) | Potent blockage of TNF-driven necroptosis | - | [2][3] | |
| TNF-induced Necroptosis | Primary Human Neutrophils | Inhibition of necroptosis pathway | - | [2][3] | |
| T-cell Phenotype Modulation | Pancreatic Adenocarcinoma Organ Cultures | Promoted a tumor-suppressive T-cell phenotype | - | [1][2][3] | |
| GSK2982772 | RIP1 Kinase Activity (FP Binding) | - | High-potency inhibition of RIP1 | 1.0 nM | [4] |
| TNF-induced Necroptosis | U937 (Human Monocytic Leukemia) | Potent blockage of TNF-dependent necroptosis | - | [5] | |
| TNF-induced Necroptosis | Primary Human Neutrophils | Inhibition of necroptosis pathway | - | [5] | |
| Cytokine Production | Human Ulcerative Colitis Explants | Reduction of spontaneous cytokine production | - | [5] | |
| Cytokine Production (MIP-1α/β) | Human Whole Blood (ex vivo) | Inhibition of RIPK1-dependent cytokine production | - | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of GSK's RIPK1 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified RIPK1.
-
Reagents and Materials : Purified recombinant human RIPK1 enzyme, kinase buffer, ATP, substrate (e.g., myelin basic protein), test inhibitors (dissolved in DMSO), and an ADP detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test inhibitors.
-
In a multi-well plate, combine the RIPK1 enzyme, the test inhibitor at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP and substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 1-5 hours) to allow the enzymatic reaction to proceed.[1]
-
Terminate the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Necroptosis Assay
This assay determines the concentration at which an inhibitor can protect cells from induced necroptotic cell death.
-
Cell Lines : Human monocytic U937 cells or other cell lines susceptible to necroptosis.
-
Induction of Necroptosis : Necroptosis is typically induced by treating the cells with a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (to inhibit cIAP1/2), and a pan-caspase inhibitor (like z-VAD-FMK, to block apoptosis and shunt the pathway towards necroptosis).[2][3][8]
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the RIPK1 inhibitor for a short period (e.g., 30-60 minutes).
-
Add the necroptosis-inducing agents (TNF-α, Smac mimetic, z-VAD-FMK) to the wells.
-
Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Measure cell viability using a suitable assay, such as one that quantifies cellular ATP levels (e.g., CellTiter-Glo®). A decrease in ATP corresponds to cell death.[2][3]
-
Normalize the data to untreated controls (100% viability) and vehicle-treated, induced controls (0% viability).
-
Calculate EC50 values from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the RIPK1 signaling pathway and a typical experimental workflow for evaluating RIPK1 inhibitors.
Caption: TNF-α signaling can lead to cell survival, apoptosis, or necroptosis.
Caption: Workflow for assessing RIPK1 inhibitor efficacy in a cell-based necroptosis assay.
Conclusion
GSK has developed highly potent and selective RIPK1 inhibitors, such as GSK3145095 and GSK2982772, which serve as valuable research tools and potential therapeutic agents. These compounds effectively block RIPK1 kinase activity, thereby inhibiting necroptosis and inflammatory cytokine production in a variety of cellular models. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of RIPK1 inhibition in a range of diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Nemiralisib (GSK2269557) in Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, Nemiralisib (GSK2269557), against a current therapeutic alternative for Chronic Obstructive Pulmonary Disease (COPD), Roflumilast. The information is compiled from publicly available clinical trial data and research publications.
Executive Summary
Nemiralisib is an inhaled, potent, and selective inhibitor of PI3Kδ, a key enzyme in the inflammatory cascade associated with COPD. Clinical studies have investigated its potential to reduce airway inflammation. Roflumilast, an oral phosphodiesterase-4 (PDE4) inhibitor, is an established anti-inflammatory treatment for severe COPD. This guide presents available dose-response data, details of experimental protocols, and visual representations of the relevant signaling pathway and a generalized clinical trial workflow to aid in the comparative assessment of these compounds.
Data Presentation: Quantitative Dose-Response Analysis
The following tables summarize the available quantitative data from clinical trials of Nemiralisib and Roflumilast in patients with COPD.
Table 1: Nemiralisib (GSK2269557) Dose-Response Data in COPD
| Dose | Primary Endpoint | Key Findings | Study Population | Trial Identifier |
| 12.5 µg, 50 µg, 100 µg, 250 µg, 500 µg, 750 µg (once daily, inhaled) | Change from baseline in post-bronchodilator FEV₁ at week 12 | No significant difference in FEV₁ change compared to placebo across all doses.[1][2] No significant difference in the rate of re-exacerbations.[1][2] | Patients with an acute moderate or severe exacerbation of COPD | NCT03345407[1][3][4] |
| 100 µg, 200 µg, 500 µg, 700 µg, 1000 µg, 2000 µg (once daily, inhaled) | Change in sputum IL-6 and IL-8 levels | Inhibition of both IL-6 and IL-8 levels was observed, but the levels were variable, and there was insufficient evidence to support a monotonic dose-response.[5] | Patients with moderate-to-severe stable COPD | NCT01762878 |
| 1000 µg (once daily, inhaled) | Reduction in sputum inflammatory markers | At day 14, median reductions of 15% in IL-6 and 8% in IL-8 were observed compared to placebo.[6] | Patients with persistent, uncontrolled asthma (for context on inflammatory marker reduction) | NCT02567708[6] |
Table 2: Roflumilast Dose-Response Data in Severe COPD
| Dose | Primary Endpoint | Key Findings | Study Population | Reference |
| 500 µg (once daily, oral) | Reduction in moderate to severe exacerbations | 15% to 18% reduction in exacerbation rate compared to placebo.[7] Significant improvements in pre- and post-bronchodilator FEV₁ (ranging from 39 to 88 mL and 45 to 97 mL, respectively) compared with placebo.[7] | Patients with severe COPD, chronic bronchitis, and a history of exacerbations | Multiple Phase III trials (e.g., M2-124, M2-125)[7][8] |
| 250 µg (once daily, oral) for 4 weeks, then 500 µg once daily | Treatment discontinuation and adverse events | Significantly fewer treatment discontinuations and lower rates of adverse events (diarrhea, nausea, headache, etc.) compared to starting with 500 µg once daily.[9] | Patients with severe COPD | OPTIMIZE study (NCT02165826)[9] |
| 500 µg (once daily, oral) in patients with a prior hospitalization | Reduction in moderate to severe exacerbations | 22.9% lower rate of moderate or severe exacerbations compared to placebo.[10] | Patients with severe COPD and a history of hospitalization for exacerbation | Post hoc analysis of REACT and RE²SPOND studies[11] |
Experimental Protocols
Nemiralisib (GSK2269557) Clinical Trials
1. Dose-Finding Study in Acute COPD Exacerbation (NCT03345407) [1][3][4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.
-
Participants: 938 patients (40-80 years) with a ≥10 pack-year smoking history and a current moderate or severe acute exacerbation of COPD requiring standard-of-care treatment (systemic corticosteroids and/or antibiotics).[1][2]
-
Intervention: Patients were randomized to receive inhaled Nemiralisib at doses of 12.5, 50, 100, 250, 500, or 750 µg, or placebo, once daily for 12 weeks.[1][2]
-
Primary Endpoint: Change from baseline in post-bronchodilator Forced Expiratory Volume in 1 second (FEV₁) at week 12.
-
Key Secondary Endpoints: Rate of re-exacerbations, patient-reported outcomes (e.g., E-RS, CAT, SGRQ-C), and safety/tolerability.[2]
-
Spirometry: FEV₁ was measured pre- and post-bronchodilator administration at specified clinic visits.
2. Study in Stable COPD (NCT01762878)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with moderate-to-severe stable COPD.
-
Intervention: Patients received once-daily inhaled Nemiralisib at doses of 100, 200, 500, 700, 1000, or 2000 µg, or placebo for 14 days.[5]
-
Primary Endpoint: Pharmacodynamic dose-response based on inflammatory markers in induced sputum.
-
Sputum Induction and Analysis: Sputum was induced using nebulized hypertonic saline.[12] Samples were processed to obtain a differential cell count and the supernatant was analyzed for inflammatory cytokines such as IL-6 and IL-8.[12][13]
Roflumilast Clinical Trials (General Protocol)
-
Study Design: Typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participants: Patients with severe COPD (FEV₁ <50% predicted), symptoms of chronic bronchitis, and a history of frequent exacerbations.
-
Intervention: Oral administration of Roflumilast (commonly 500 µg once daily) or placebo, often as an add-on to standard bronchodilator therapy.
-
Primary Endpoints: Rate of moderate or severe COPD exacerbations and/or change in pre- or post-bronchodilator FEV₁.
-
Exacerbation Definition: Worsening of respiratory symptoms requiring treatment with systemic corticosteroids and/or antibiotics, or hospitalization.
Mandatory Visualization
Signaling Pathway
Caption: PI3Kδ signaling pathway in COPD inflammation and the inhibitory action of Nemiralisib.
Experimental Workflow
Caption: Generalized workflow for a dose-response clinical trial in COPD.
References
- 1. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled Nemiralisib in Adults with Persistent, Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roflumilast Shows Promise For COPD | MDedge [mdedge.com]
- 9. Use of a 4-week up-titration regimen of roflumilast in patients with severe COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Roflumilast Effect on COPD Rehospitalization | Journal of The COPD Foundation [journal.copdfoundation.org]
- 12. Sputum analysis in diagnosis and management of obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GSK2226649A: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research chemical GSK2226649A is paramount for maintaining a safe and compliant laboratory environment. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, this guide outlines general procedures for the disposal of research chemicals of unknown or undocumented hazard profiles. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols.
General Principles for Research Chemical Disposal
When a specific Safety Data Sheet is unavailable, research compounds like this compound should be treated as hazardous waste. The following steps provide a general framework for safe handling and disposal.
Step 1: Waste Identification and Segregation
-
Assume Hazard: In the absence of specific data, treat this compound as a hazardous substance.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless compatibility is certain. Keep solid and liquid waste in separate, clearly labeled containers.
Step 2: Containerization
-
Use Appropriate Containers: Waste containers must be chemically resistant, in good condition, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.
Step 3: Storage
-
Designated Area: Store waste in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory.
-
Secondary Containment: Use secondary containment (such as a chemical-resistant tray) to prevent the spread of material in case of a spill.
Step 4: Disposal Request
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.
Quantitative Data Summary
As no specific SDS for this compound was located, quantitative data regarding disposal parameters is unavailable. The following table outlines general categories of information that would typically be found in an SDS.
| Data Point | Typical Information | This compound Specifics |
| RCRA Waste Codes | Codes assigned by the EPA to classify hazardous waste. | Not Available |
| Toxicity Data (e.g., LD50) | The lethal dose for 50% of a test population. | Not Available |
| Environmental Hazards | Information on ecotoxicity and persistence. | Not Available |
| Recommended PPE | Personal Protective Equipment for handling waste. | Standard laboratory PPE (gloves, lab coat, safety glasses) should be used at a minimum. |
Disposal Workflow
The following diagram illustrates a general workflow for the disposal of a research chemical like this compound where a specific SDS is not available.
Essential Safety and Handling of GSK2226649A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent chemical compounds like GSK2226649A is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural steps and personal protective equipment (PPE) recommendations are based on best practices for handling active pharmaceutical ingredients (APIs) and similar research-grade chemicals.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds and general guidance for handling highly potent active pharmaceutical ingredients (HPAPIs) suggest a cautious approach.[1][2] Based on SDSs for other research chemicals, this compound should be handled as a substance with potential hazards.
Assumed Potential Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
A thorough risk assessment should be conducted before any handling of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) or use of a certified chemical fume hood | Minimizes the inhalation of fine powders. |
| Body Protection | A disposable lab coat or a protective suit (e.g., DuPont™ Tyvek®) | Prevents contamination of personal clothing and skin.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow is designed to ensure the safe handling of this compound from receipt to use.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing tools.
-
Don all required PPE as outlined in the table above.
2. Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use a dedicated set of tools for handling the compound.
-
Carefully transfer the desired amount of this compound to a tared weigh boat.
3. Solubilization:
-
Add the appropriate solvent to the vessel containing the weighed compound.
-
Ensure the container is securely capped before mixing.
-
If sonication or vortexing is required, perform these actions within the fume hood.
4. Use in Experiment:
-
When introducing the compound to your experimental system, continue to wear all prescribed PPE.
-
Avoid generating aerosols.
5. Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.
-
Dispose of all contaminated disposables as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Collect any unused solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Disposables: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be placed in a designated hazardous waste container.
-
Contaminated Solvents: Any solutions containing this compound should be disposed of in a properly labeled hazardous waste container for chemical solvents. Do not pour down the drain.
Always follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
